2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZMXUOCLZBIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728056 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850250-73-6 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine. This molecule holds potential for further investigation in drug discovery, particularly in the area of kinase inhibition, based on the known biological activities of structurally related 6-aryl-2,4-dichloropyrimidines. This document details a reliable synthetic protocol, predicted physicochemical and spectral properties, and a discussion of potential biological relevance.
Synthesis Methodology
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds, in this case, between the C-6 position of the pyrimidine ring and the substituted phenyl ring.[1][2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of analogous 6-aryl-2,4-dichloropyrimidines.[1][2][3]
Materials:
-
2,4-Dichloropyrimidine
-
3-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyrimidine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization Data
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈Cl₂N₂O |
| Molecular Weight | 255.11 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 253.9998 |
| Monoisotopic Mass | 253.9998 |
| Topological Polar Surface Area | 38.4 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 269 |
Predicted Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): Predicted spectrum generated using online prediction tools.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | s | 1H | Pyrimidine H-5 |
| 7.40 - 7.50 | m | 2H | Phenyl H-5, H-6 |
| 7.10 - 7.20 | m | 2H | Phenyl H-2, H-4 |
| 3.85 | s | 3H | Methoxy -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted spectrum generated using online prediction tools.
| Chemical Shift (ppm) | Assignment |
| 165.0 | Pyrimidine C-6 |
| 162.5 | Pyrimidine C-2 |
| 160.0 | Pyrimidine C-4 |
| 160.0 | Phenyl C-3 (ipso-methoxy) |
| 137.5 | Phenyl C-1 (ipso-pyrimidine) |
| 130.0 | Phenyl C-5 |
| 121.0 | Phenyl C-6 |
| 118.0 | Pyrimidine C-5 |
| 116.0 | Phenyl C-4 |
| 114.0 | Phenyl C-2 |
| 55.5 | Methoxy -OCH₃ |
Mass Spectrometry (MS): Predicted fragmentation pattern.
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 254, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).
Predicted Fragmentation Pathways:
-
Loss of a chlorine atom (-Cl) to give a fragment at m/z 219.
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 223.
-
Further fragmentation of the pyrimidine and phenyl rings.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway Inhibition
Based on the biological activities of similar 2,4-dichloro-6-aryl-pyrimidine derivatives, it is hypothesized that the title compound may act as a kinase inhibitor. Several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cdc2-like kinases (CLK) and Dual-specificity tyrosine-regulated kinases (DYRK), have been identified as targets for this class of compounds.[4][5][6] Inhibition of these kinases can disrupt critical cellular signaling pathways involved in angiogenesis and cell cycle regulation, which are hallmarks of cancer.
Caption: Hypothetical inhibition of kinase signaling pathways.
Discussion and Future Directions
The presented synthetic route offers a reliable method for the preparation of this compound. The predicted characterization data provides a baseline for researchers to confirm the identity and purity of the synthesized compound.
The structural similarity of the title compound to known kinase inhibitors suggests that it may possess interesting biological activities.[4][5][6] Future research should focus on the experimental validation of the predicted spectral data and the evaluation of its biological activity against a panel of kinases, particularly those implicated in cancer and other diseases. Further structure-activity relationship (SAR) studies, involving modification of the methoxy substituent and the pyrimidine core, could lead to the discovery of more potent and selective inhibitors. This technical guide serves as a foundational resource for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Discovery of Novel 2,4,6-Trisubstituted Pyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, synthesis, and biological evaluation of novel 2,4,6-trisubstituted pyrimidine analogs. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution at the 2, 4, and 6 positions has yielded a diverse array of compounds with significant potential in oncology, infectious diseases, and beyond. This document provides a comprehensive overview of recent advancements, focusing on their anticancer and antimicrobial properties, and delves into their mechanisms of action as potent enzyme inhibitors.
Biological Activities of 2,4,6-Trisubstituted Pyrimidine Analogs
Recent research has highlighted the broad spectrum of biological activities exhibited by 2,4,6-trisubstituted pyrimidines. These compounds have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
A significant focus of research has been on the development of 2,4,6-trisubstituted pyrimidines as anticancer agents. These compounds have demonstrated potent inhibitory activity against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected 2,4,6-Trisubstituted Pyrimidine Analogs
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| B30 | EGFR-TKI | HCC827 | 0.044 | [1] |
| B30 | EGFR-TKI | H1975 | 0.40 | [1] |
| Compound 45 | EGFR-TKI | HCC827 | - | [2][3] |
| Compound 45 | EGFR-TKI | H1975 | - | [2][3] |
| Compound 45 | EGFR-TKI | A549 | - | [2][3] |
| Pyrimidine Series (1-9) | Anti-proliferative | A549, Hep3B, HT29, MCF-7, HeLa | ~ 2-10 µg/mL | [4][5] |
| Bis-pyrimidine 4c | Antiamoebic | Entamoeba histolytica | 0.10 | [6] |
Note: '-' indicates data was mentioned but specific values were not provided in the abstract.
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 2,4,6-Trisubstituted pyrimidines have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 2,4,6-Trisubstituted Pyrimidine Analogs
| Compound Series | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference |
| Pyrimidines (1-9) & N-alkyl derivatives | Gram (+) and Gram (-) bacteria | <7.81 - 125 | [4][5] |
| Pyrimidines 5(a-m) | Bacillus pumilis, Escherichia coli | - | [7] |
| Amine-linked Pyrimidines | S. aureus ATCC 29213 | 24 - 64 | [8] |
| Amine-linked Pyrimidines | MRSA | 1 - 6 | [8] |
| Antimalarial Pyrimidines | Plasmodium falciparum | 0.25 - 2 | [9][10] |
Note: '-' indicates that the study reported significant activity, but specific MIC values were not detailed in the provided search results.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 2,4,6-trisubstituted pyrimidine analogs are often attributed to their ability to modulate key signaling pathways implicated in disease pathogenesis. Notably, these compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers.[11] 2,4,6-Trisubstituted pyrimidines have been designed to target the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades.
Caption: EGFR Signaling Pathway and Inhibition.
CDK Signaling Pathway Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[6] Certain 2,4,6-trisubstituted pyrimidines have been developed as CDK inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.
Caption: CDK Regulation of the Cell Cycle and Inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2,4,6-trisubstituted pyrimidine analogs, based on established protocols in the literature.
General Synthesis of 2,4,6-Trisubstituted Pyrimidines
A common and versatile method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a suitable amidine.[7][12]
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of an appropriate acetophenone (1 mmol) and an aromatic or heteroaromatic aldehyde (1 mmol) in ethanol (10 mL), add a dilute solution of potassium hydroxide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Cyclization to form 2,4,6-Trisubstituted Pyrimidine
-
To a solution of the chalcone (1 mmol) in ethanol (15 mL), add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (1.5 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography (silica gel, using a suitable eluent system such as hexane:ethyl acetate) to yield the desired 2,4,6-trisubstituted pyrimidine.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
The discovery and development of novel 2,4,6-trisubstituted pyrimidine analogs typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
2,4,6-Trisubstituted pyrimidine analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their biological activities. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for addressing unmet medical needs in oncology and infectious diseases. This guide provides a foundational resource for researchers dedicated to advancing the discovery and development of these potent molecules.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. antbioinc.com [antbioinc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 14. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Bioactivity Prediction of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the in silico prediction of the bioactivity of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine. We will explore its hypothesized activity as a kinase inhibitor, detailing computational methodologies to predict its biological target interactions and quantitative activity. This document will also outline experimental protocols for the validation of these in silico findings.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, possesses a scaffold amenable to interaction with various biological targets. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the bioactivity of novel compounds, thereby accelerating the drug discovery process. This guide will focus on the plausible activity of this compound as a kinase inhibitor, with a specific focus on Glycogen Synthase Kinase-3 beta (GSK-3β), a key regulator in numerous cellular pathways.
Predicted Bioactivity and Quantitative Data
Based on the prevalence of pyrimidine scaffolds in kinase inhibitors, we hypothesize that this compound exhibits inhibitory activity against GSK-3β. While experimental data for this specific compound is not publicly available, for the purpose of illustrating the in silico workflow, we will use a hypothetical IC50 value derived from the activity range of similar pyrimidine-based kinase inhibitors.
| Compound | Target | Predicted Activity (IC50) | Prediction Method |
| This compound | GSK-3β | 1.2 µM (Hypothetical) | QSAR (Illustrative) |
| Reference Compound (e.g., a known pyrimidine-based GSK-3β inhibitor) | GSK-3β | 0.05 µM | Experimental |
In Silico Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of bioactivity for a novel compound.
In Silico Bioactivity Prediction Workflow
Hypothesized Signaling Pathway Inhibition
This compound is hypothesized to inhibit the GSK-3β signaling pathway. GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its inhibition can modulate downstream signaling cascades, such as the Wnt/β-catenin pathway.
Hypothesized Inhibition of the GSK-3β Pathway
Experimental Protocols
In Silico Methodologies
5.1.1. Molecular Docking
-
Objective: To predict the binding mode and affinity of this compound to the ATP-binding site of GSK-3β.
-
Protocol:
-
Protein Preparation:
-
The crystal structure of human GSK-3β in complex with a pyrimidine-based inhibitor is obtained from the Protein Data Bank (PDB ID: 3i4b).
-
Water molecules, co-factors, and non-essential ions are removed from the protein structure.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms using a force field (e.g., AMBER).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized, and charges are assigned using a suitable method (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
A docking grid is defined around the ATP-binding site of GSK-3β, guided by the co-crystallized ligand in the PDB structure.
-
A molecular docking program (e.g., AutoDock Vina) is used to perform the docking simulation, allowing for flexible ligand conformations.
-
The resulting docking poses are scored based on their predicted binding affinity (e.g., in kcal/mol).
-
-
Analysis:
-
The top-scoring poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key residues in the GSK-3β active site.
-
-
5.1.2. QSAR Modeling
-
Objective: To develop a mathematical model that relates the chemical structure of pyrimidine derivatives to their GSK-3β inhibitory activity and to predict the IC50 of the target compound.
-
Protocol:
-
Data Set Collection:
-
A dataset of pyrimidine derivatives with experimentally determined GSK-3β IC50 values is compiled from the literature or public databases (e.g., ChEMBL).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, a set of molecular descriptors (e.g., topological, electronic, steric) is calculated using software like PaDEL-Descriptor.
-
-
Model Building:
-
The dataset is divided into a training set and a test set.
-
A statistical method, such as multiple linear regression (MLR) or a machine learning algorithm, is used to build a QSAR model that correlates the descriptors with the biological activity (pIC50).
-
-
Model Validation:
-
The predictive power of the QSAR model is evaluated using the test set and statistical parameters like the correlation coefficient (R²) and root mean square error (RMSE).
-
-
Prediction for Target Compound:
-
The validated QSAR model is used to predict the pIC50 of this compound.
-
-
Experimental Validation
5.2.1. In Vitro GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)
-
Objective: To experimentally measure the inhibitory activity of this compound against GSK-3β.
-
Protocol:
-
Reagent Preparation:
-
Recombinant human GSK-3β enzyme, a suitable substrate peptide (e.g., a phosphopeptide), and ATP are prepared in a kinase assay buffer.
-
The test compound is serially diluted to various concentrations.
-
-
Kinase Reaction:
-
The kinase reaction is initiated by adding ATP to a mixture of the GSK-3β enzyme, substrate, and the test compound in a 384-well plate.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
-
Data Analysis:
-
The luminescence is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
-
5.2.2. In Vitro GSK-3β Kinase Assay (LANCE® Ultra TR-FRET Assay)
-
Objective: An alternative method to experimentally measure the inhibitory activity of the compound against GSK-3β.
-
Protocol:
-
Reagent Preparation:
-
Prepare recombinant GSK-3β, a ULight™-labeled substrate peptide, and ATP in kinase buffer.
-
Prepare a solution of Europium-labeled anti-phospho-substrate antibody in detection buffer.
-
Serially dilute the test compound.
-
-
Kinase Reaction:
-
Initiate the reaction by mixing the enzyme, ULight™-labeled substrate, ATP, and the test compound in a microplate.
-
Incubate at room temperature for a defined period.
-
-
Detection:
-
Stop the reaction and add the Europium-labeled antibody.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
-
Data Analysis:
-
Read the plate on a TR-FRET enabled plate reader (excitation at ~320-340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value from a dose-response curve.
-
-
Conclusion
This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of this compound, focusing on its potential as a GSK-3β inhibitor. The integration of molecular docking and QSAR modeling provides valuable insights into the compound's potential mechanism of action and potency. Crucially, the guide also provides detailed protocols for the experimental validation of these computational predictions. This integrated approach of in silico prediction followed by experimental verification is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents. Further experimental studies are warranted to confirm the hypothesized bioactivity and to fully elucidate the therapeutic potential of this compound.
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine CAS number and supplier information
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine, a chemical compound of interest to researchers and professionals in drug development. Due to the limited availability of data for this specific molecule, this guide also draws on information from structurally related compounds to infer its properties, synthesis, and potential applications.
Chemical Identity and Properties
While a specific CAS number for this compound was not identified in the available literature, its molecular formula is C11H8Cl2N2O and its molecular weight is 255.103 g/mol .[1] The structural information for similar dichloropyrimidine derivatives is summarized below.
Table 1: Physicochemical Properties of Related Dichloropyrimidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Not specified | C5HCl2F3N2 | Not specified |
| 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Not specified | Not specified |
| 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | 430440-91-8 | C6H5Cl3N2 | 211.5 |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | 3638-04-8 | C4H3Cl2N3O | 179.99 |
| 2,4-Dichloro-5-[3,4,5-trimethoxybenzyl]pyrimidine | 55694-05-8 | C14H14Cl2N2O3 | 329.2 |
| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 90723-86-7 | Not specified | 256.08 |
Supplier Information
Researchers interested in acquiring this compound can source it from the following supplier:
-
Avistron Chemistry Services Ltd. [1]
Synthesis and Experimental Protocols
A general approach involves the Suzuki coupling reaction between a boronic acid derivative and a dichloropyrimidine core. For instance, the preparation of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine utilizes p-methoxyphenylboronic acid and cyanuric chloride in the presence of a palladium catalyst.[3]
Hypothetical Experimental Protocol for the Synthesis of this compound:
A potential synthesis could involve the reaction of 3-methoxyphenylboronic acid with 2,4,6-trichloropyrimidine. The reaction would likely be carried out in a suitable solvent with a palladium catalyst and a base.
-
Reactants: 3-methoxyphenylboronic acid, 2,4,6-trichloropyrimidine.
-
Catalyst: A palladium complex, such as a magnetic silicon dioxide supported palladium complex.[3]
-
Solvent: Ethanol or another suitable organic solvent.[3]
-
Base: An inorganic base like potassium carbonate.[3]
-
Reaction Conditions: The reaction would likely be stirred at a controlled temperature (e.g., 30-35°C) for several hours.[3]
-
Workup: Following the reaction, the catalyst would be separated (e.g., by an external magnetic field if using a magnetic catalyst), and the solvent would be removed from the product phase. The crude product would then be purified, likely through recrystallization, to yield the final product.[3]
Diagram of Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Potential Applications in Drug Development and Research
Pyrimidine scaffolds are integral to numerous therapeutic agents due to their versatile biological activities, including applications as anti-infectives, anticancer agents, and immunomodulators.[4] The dichloro-substituents at the 2 and 4 positions of the pyrimidine ring are highly susceptible to nucleophilic substitution, making them valuable intermediates for creating diverse chemical libraries.[2]
Role in Signaling Pathways:
While the direct interaction of this compound with specific signaling pathways is not documented, a structurally analogous compound, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, is a known potent and selective activator of the Wnt signaling pathway.[5][6] The Wnt pathway is crucial in embryonic development and is often deregulated in diseases like cancer.[7][8] This suggests that derivatives of this compound could be explored as modulators of the Wnt pathway.
Furthermore, other dichloropyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is a key target in non-small cell lung cancer.[9] This highlights the potential for this class of compounds to be developed as kinase inhibitors.
Diagram of the Canonical Wnt Signaling Pathway:
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
References
- 1. chemcd.com [chemcd.com]
- 2. 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine (430440-91-8) for sale [vulcanchem.com]
- 3. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt激动剂 The Wnt Agonist, also referenced under CAS 853220-52-7, controls the biological activity of Wnt. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Initial Toxicity Assessment of Pyrimidine-Based Compounds
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial toxicity assessment of pyrimidine-based compounds. Pyrimidines are a critical class of heterocyclic compounds, forming the backbone of nucleobases in DNA and RNA, and are widely utilized as scaffolds in medicinal chemistry. Early and accurate toxicity profiling is paramount to de-risk drug candidates and guide the selection of compounds with the most favorable safety profiles for further development.
In Vitro Cytotoxicity Assessment
The initial step in toxicity evaluation involves assessing the effect of pyrimidine-based compounds on cell viability and proliferation using cultured cell lines. These assays are rapid, cost-effective, and provide crucial preliminary data on the cytotoxic potential of a compound.
Common Assays
The most frequently employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other common assays include the SRB (Sulforhodamine B) assay, which measures cellular protein content, and assays that measure membrane integrity (e.g., LDH release).[1]
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell viability. The data below summarizes the IC₅₀ values for various pyrimidine derivatives against a range of cancer and normal cell lines.
| Compound Class/Name | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 | Breast Cancer | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 | Liver Cancer | 1.13 | [2] |
| Pyrido[2,3-d]pyrimidine 10 | MCF-7 | Breast Cancer | 3.15 | [2] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 | Breast Cancer | 1.31 | [2] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 | Liver Cancer | 0.99 | [2] |
| Indazol-Pyrimidine 4f | MCF-7 | Breast Cancer | 1.629 | [3] |
| Indazol-Pyrimidine 4i | MCF-7 | Breast Cancer | 1.841 | [3] |
| Indazol-Pyrimidine 4i | A549 | Lung Cancer | 2.305 | [3] |
| Indazol-Pyrimidine 4a | A549 | Lung Cancer | 3.304 | [3] |
| Pyrimidine Derivative 3b | PC3 | Prostate Cancer | 21 | [4] |
| Pyrido[2,3-d]pyrimidine 2d | A549 | Lung Cancer | Strong effect at 50 µM | [5] |
| 4-Amino-3-phenylpyrimidine 7 | MCF-7 | Breast Cancer | ~6 | [6] |
A lower IC₅₀ value indicates higher cytotoxic potency.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a generalized methodology for assessing the cytotoxicity of pyrimidine-based compounds using the MTT assay, based on standard practices cited in the literature.[1][4]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., MCF-10A, MRC-5) in appropriate culture medium supplemented with fetal bovine serum (FBS).
-
Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test pyrimidine compounds in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO as a negative control and a known cytotoxic agent (e.g., Doxorubicin, Vinblastine) as a positive control.
-
Incubate the plates for 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Visualization: In Vitro Cytotoxicity Workflow
Caption: General workflow for an in vitro MTT cytotoxicity assay.
In Vivo Acute Toxicity Assessment
Following in vitro evaluation, promising compounds are often subjected to in vivo studies to understand their systemic toxicity in a whole organism. The acute toxicity study provides data on the potential health hazards that might arise from short-term exposure.
Key Parameter: LD₅₀
The median lethal dose (LD₅₀) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. It is a primary indicator of acute toxicity.
Data Presentation: In Vivo Acute Toxicity (LD₅₀)
| Compound | Route of Administration | Species | LD₅₀ (mg/kg) | Toxicity Class | Reference |
| Ximedon Derivative (I) | Intraperitoneal | Rats | 3800 | IV | [7] |
| Derivative with Succinic Acid (II) | Intraperitoneal | Rats | 2300 | IV | [7] |
| Derivative with Ascorbic Acid (III) | Intraperitoneal | Rats | >5000 | VI | [7] |
| Derivative with PABA (IV) | Intraperitoneal | Rats | 1200 | III | [7] |
| Derivative with Nicotinic Acid (V) | Intraperitoneal | Rats | 1150 | III | [7] |
| Derivative with Methionine (VI) | Intraperitoneal | Rats | >5000 | VI | [7] |
Toxicity classes are based on Hodge and Sterner scale, where Class III is moderately toxic and Classes IV-VI are progressively less toxic.
Experimental Protocol: Acute Oral Toxicity Study (General Overview)
This protocol is a generalized summary based on standard guidelines (e.g., OECD 423).
-
Animal Selection and Acclimation:
-
Use a single sex of healthy, young adult rodents (e.g., rats or mice).
-
Acclimate the animals to laboratory conditions for at least 5 days before the study. House them in appropriate cages with free access to food and water.
-
-
Dosing and Administration:
-
Fast the animals overnight prior to dosing.
-
Administer the pyrimidine-based compound in a single dose via oral gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
The study often follows a stepwise procedure using a small number of animals per step. Starting doses are selected based on in vitro data and in silico predictions.
-
-
Observation:
-
Observe animals individually for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., tremors, convulsions, salivation, diarrhea).
-
Monitor body weight changes throughout the study.
-
-
Endpoint and Necropsy:
-
The primary endpoint is mortality within the 14-day observation period.
-
At the end of the study, all surviving animals are euthanized.
-
Conduct a gross necropsy on all animals (both those that died during the study and those euthanized at the end) and examine for any pathological changes.
-
-
Data Analysis:
-
The LD₅₀ is calculated using appropriate statistical methods, such as the Probit analysis or the program "R" as mentioned in some studies.[7]
-
Visualization: In Vivo Acute Toxicity Workflow
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2,4-dichloropyrimidine scaffold is a particularly valuable intermediate, offering two reactive sites for regioselective functionalization. When combined with a 6-(3-methoxyphenyl) group, the resulting molecule, 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine , presents a versatile platform for the development of novel therapeutics. The methoxy group on the phenyl ring can engage in key hydrogen bonding interactions with biological targets, while the dichloropyrimidine core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this scaffold in drug discovery, with a focus on its potential as a modulator of the Wnt/β-catenin signaling pathway and as a precursor for kinase inhibitors.
Application Notes
Modulation of the Wnt/β-catenin Signaling Pathway
The 6-(3-methoxyphenyl)pyrimidine core is a key structural feature of known modulators of the Wnt/β-catenin signaling pathway. A prominent example is 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), a potent and selective activator of this pathway.[1][2] AMBMP has been shown to induce β-catenin and TCF-dependent transcriptional activity with an EC50 of 700 nM in HEK-293T cells.[2]
The this compound scaffold serves as an ideal starting point for the synthesis of analogs of AMBMP and other novel Wnt pathway modulators. The chlorine atoms at the 2 and 4 positions can be sequentially or simultaneously displaced by various nucleophiles (e.g., amines, alcohols, thiols) to generate a diverse library of compounds. This allows for the exploration of structure-activity relationships (SAR) to develop compounds with tailored activity, such as pathway inhibitors for oncology applications or activators for regenerative medicine.
Development of Kinase Inhibitors
The 2,4-disubstituted pyrimidine motif is a well-established scaffold for the development of kinase inhibitors. The two chlorine atoms of this compound can be selectively replaced to introduce functionalities that target the ATP-binding site of various kinases. For instance, derivatives of 2,4-dichloropyrimidine have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR)[3], Abelson tyrosine kinase (ABL1)[4], and others.
The 3-methoxyphenyl group at the 6-position can serve as a crucial anchoring point within the kinase active site. By systematically varying the substituents at the 2 and 4 positions, researchers can optimize the inhibitory activity and selectivity against a specific kinase target. The development of such inhibitors is highly relevant for the treatment of cancer and other proliferative disorders.
Quantitative Data
The following tables summarize the biological activity of representative pyrimidine derivatives, highlighting the potential of the 6-(3-methoxyphenyl)pyrimidine and 2,4-disubstituted pyrimidine scaffolds.
Table 1: Wnt/β-catenin Pathway Activation
| Compound ID | Structure | Assay | Cell Line | Activity | Reference |
| AMBMP | 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine | TCF-dependent transcriptional activity | HEK-293T | EC50 = 700 nM | [2] |
Table 2: Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives
| Compound ID | Scaffold | Target Kinase | Cell Line | Activity | Reference |
| L-18 | 2,4-dichloro-6-methylpyrimidine derivative | EGFRT790M/L858R | H1975 | IC50 = 0.65 ± 0.06 μM | [3] |
| Compound 1e | 2-amino-4,6-diarylpyrimidine | ABL1 Tyrosine Kinase | K562 | IC50 = 3.35 ± 0.58 μM | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 3-methoxyacetophenone.
Step 1: Synthesis of 6-(3-methoxyphenyl)pyrimidine-2,4-diol
-
In a round-bottom flask, dissolve sodium metal (2 eq.) in absolute ethanol.
-
To this solution, add 3-methoxyacetophenone (1 eq.) and diethyl oxalate (1.2 eq.).
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, add urea (1.5 eq.) and a solution of sodium ethoxide (2 eq.) in ethanol.
-
Reflux the mixture for 10-12 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 6-(3-methoxyphenyl)pyrimidine-2,4-diol.
Step 2: Chlorination to this compound
-
In a fume hood, carefully add 6-(3-methoxyphenyl)pyrimidine-2,4-diol (1 eq.) to an excess of phosphorus oxychloride (POCl3) (10-15 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 4-6 hours.[5] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a library of 2,4-disubstituted-6-(3-methoxyphenyl)pyrimidine derivatives.
-
Dissolve this compound (1 eq.) in a suitable solvent such as DMF or THF.
-
Add the desired amine, alcohol, or thiol nucleophile (1.1 eq. for monosubstitution, 2.2 eq. for disubstitution).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq. per chlorine to be substituted).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C.[1] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography or recrystallization.
Protocol 3: Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay is used to quantify the activation or inhibition of the Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection:
-
Plate HEK-293T cells in a 96-well plate.
-
Co-transfect the cells with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the test compounds.
-
Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the TOPFlash luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the putative site of action of AMBMP.
Caption: Workflow for the synthesis and development of drug candidates.
References
- 1. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Application of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine serves as a versatile scaffold in the synthesis of potent and selective kinase inhibitors. The pyrimidine core is a well-established pharmacophore that can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. The dichlorinated nature of the 2 and 4 positions provides reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. The 3-methoxyphenyl group at the 6-position can engage in specific interactions within the kinase active site, contributing to the inhibitor's binding affinity and selectivity profile.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various cancers. The methodologies and data presented are based on established synthetic strategies for analogous 2,4-dichloropyrimidine derivatives.
Data Presentation
The following table summarizes representative quantitative data for kinase inhibitors synthesized from analogous 2,4-dichloropyrimidine scaffolds, targeting EGFR and its mutants. This data is provided to illustrate the potential potency that can be achieved with this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| Hypothetical-1 | EGFRWT | 15 | Gefitinib |
| Hypothetical-2 | EGFRL858R | 5 | Erlotinib |
| Hypothetical-3 | EGFRT790M | 25 | Osimertinib |
| Hypothetical-4 | VEGFR2 | 50 | Sunitinib |
Note: The data presented for hypothetical compounds is for illustrative purposes and is based on activities of structurally related compounds found in the literature.
Experimental Protocols
The following protocols describe the synthesis of a hypothetical kinase inhibitor, N2-(4-(diethylamino)butyl)-N4-(3-ethynylphenyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine (Hypothetical-1) , from this compound.
Protocol 1: Synthesis of 2-Chloro-N-(4-(diethylamino)butyl)-6-(3-methoxyphenyl)pyrimidin-4-amine
Materials:
-
This compound
-
N,N-diethylethane-1,4-diamine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add N,N-diethylethane-1,4-diamine (1.2 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired product.
Protocol 2: Synthesis of N2-(4-(diethylamino)butyl)-N4-(3-ethynylphenyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine (Hypothetical-1)
Materials:
-
2-Chloro-N-(4-(diethylamino)butyl)-6-(3-methoxyphenyl)pyrimidin-4-amine
-
3-Ethynylaniline
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of 2-Chloro-N-(4-(diethylamino)butyl)-6-(3-methoxyphenyl)pyrimidin-4-amine (1.0 eq) and 3-ethynylaniline (1.1 eq) in 1,4-dioxane, add Pd(OAc)2 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).
-
Heat the reaction mixture at 100 °C for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the final compound.
Mandatory Visualization
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based inhibitor.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Synthetic and evaluation workflow for novel kinase inhibitors.
Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 2,4-Dichloro-Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors utilizing 2,4-dichloro-pyrimidine as a starting material. The protocols outlined below are based on established synthetic methodologies, including Suzuki coupling and Buchwald-Hartwig amination reactions, which are pivotal in the construction of the pyrimidine-based EGFR inhibitor scaffold.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2][3] Pyrimidine-based molecules have emerged as a significant class of EGFR inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure. The 2,4-dichloro-pyrimidine scaffold serves as a versatile precursor for the synthesis of these inhibitors, allowing for sequential and regioselective introduction of various substituents to optimize biological activity.[4][5]
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This phosphorylation event triggers the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which in turn promote cell growth, proliferation, and survival.[3][6][7] EGFR inhibitors act by blocking the ATP-binding site of the tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[7]
Caption: EGFR Signaling Pathway.
General Synthesis Workflow
The synthesis of EGFR inhibitors from 2,4-dichloro-pyrimidine generally follows a sequential cross-coupling and amination strategy. The workflow begins with a regioselective Suzuki coupling at the more reactive C4 position of the pyrimidine ring, followed by a Buchwald-Hartwig amination or another nucleophilic aromatic substitution at the C2 position. The synthesized compounds are then purified and subjected to biological evaluation to determine their inhibitory activity against EGFR.
Caption: General Synthesis Workflow.
Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling at the C4-Position
This protocol describes the palladium-catalyzed Suzuki coupling of 2,4-dichloro-pyrimidine with an aryl or heteroaryl boronic acid. The C4 position is generally more reactive towards oxidative addition of palladium, allowing for regioselective substitution.[4][5][8]
Materials:
-
2,4-dichloro-pyrimidine
-
Aryl or Heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2,4-dichloro-pyrimidine, the aryl/heteroaryl boronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-chloro-pyrimidine intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol details the palladium-catalyzed amination of the 4-aryl-2-chloro-pyrimidine intermediate with a desired amine.
Materials:
-
4-Aryl-2-chloro-pyrimidine
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 4-aryl-2-chloro-pyrimidine, the amine, the base, the palladium catalyst, and the ligand.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent to the mixture.
-
Heat the reaction to the specified temperature (typically 90-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final di-substituted pyrimidine product.
Quantitative Data Summary
The following table summarizes the reported yields and biological activities of representative EGFR inhibitors synthesized from 2,4-dichloro-pyrimidine precursors.
| Compound ID | Synthetic Method Highlights | Yield (%) | EGFR IC₅₀ (µM) | Cell Line IC₅₀ (µM) | Reference |
| L-18 | 2,4-dichloro-6-methylpyrimidine derivative | Not specified | EGFRT790M/L858R (81.9% inhibition) | H1975: 0.65 ± 0.06 | [9][[“]] |
| Gefitinib | Multi-step synthesis from quinazoline precursor | Overall yield: 81.1% (optimized) | - | - | [11] |
| Erlotinib | Multi-step synthesis from quinazoline precursor | Overall yield: 44% (modified) | - | - | [12] |
| Compound 4c | Dianilinopyrimidine derivative | Not specified | EGFRwt | A549: 0.56, PC-3: 2.46, HepG2: 2.21 | [13] |
| Compound 9u | 5-trifluoromethylpyrimidine derivative | Not specified | 0.091 | A549: 0.35, MCF-7: 3.24, PC-3: 5.12 | [2] |
| Compound 4b | Pyrimidine-pyrene hybrid | Not specified | 0.077 | HCT-116: 1.34 | [14][15] |
| Compound 4c (pyrimidine-pyrene hybrid) | Pyrimidine-pyrene hybrid | Not specified | 0.0949 | HCT-116: 1.90 | [14][15] |
Conclusion
The synthetic pathways starting from 2,4-dichloro-pyrimidine offer a robust and flexible approach for the development of novel EGFR inhibitors. The regioselectivity of the Suzuki coupling at the C4 position, followed by versatile amination reactions at the C2 position, allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of next-generation EGFR-targeted cancer therapeutics. Further optimization of reaction conditions and exploration of a wider range of substituents are anticipated to yield compounds with enhanced potency and selectivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Pyrimidine-Based Wnt Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the synthesis of Wnt pathway modulators utilizing pyrimidine intermediates, along with protocols for their biological evaluation. The following sections describe the canonical Wnt signaling pathway, a representative synthetic scheme for a 2-aminopyrimidine-based inhibitor, protocols for assessing compound activity, and a summary of structure-activity relationship (SAR) data.
Introduction to Wnt Signaling and Pyrimidine-Based Inhibitors
The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis, including cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer.[2] The canonical Wnt pathway, the most extensively studied branch, is centered on the regulation of β-catenin levels in the cytoplasm.[3] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] The binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors triggers a signaling cascade that leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[4]
Small molecule inhibitors of the Wnt pathway are of significant interest for therapeutic development. Pyrimidine scaffolds, a common motif in medicinal chemistry, have emerged as a promising starting point for the design of such inhibitors.[2] This document outlines a method for synthesizing a class of 2-aminopyrimidine derivatives and evaluating their potential to modulate Wnt signaling.
Wnt Signaling Pathway Diagram
The following diagram illustrates the key components and events in the canonical Wnt signaling pathway.
Caption: Canonical Wnt Signaling Pathway.
Experimental Workflow
The overall process for synthesizing and evaluating pyrimidine-based Wnt pathway modulators follows a logical progression from chemical synthesis to biological testing.
Caption: Synthesis and Evaluation Workflow.
Experimental Protocols
General Synthesis of 2,4-Disubstituted Aminopyrimidine Derivatives
This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives through nucleophilic aromatic substitution. This method is based on procedures reported for the synthesis of similar bioactive pyrimidine compounds.[2][5]
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in DMF, add the desired amine (1.1 equivalents) followed by triethylamine (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent, to afford the desired 2,4-disubstituted aminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Wnt Signaling Luciferase Reporter Assay
This protocol details a cell-based assay to quantify the inhibitory effect of the synthesized compounds on the canonical Wnt signaling pathway using a TCF/LEF-responsive luciferase reporter.
Materials:
-
HEK293T cells
-
TOPFlash/FOPFlash reporter plasmids (or a stable reporter cell line)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Synthesized pyrimidine compounds dissolved in DMSO
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.
-
Transfection (if not using a stable cell line): Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh DMEM containing 10% FBS. Add the synthesized compounds at various concentrations (e.g., from 0.1 to 50 µM). Include a DMSO-only vehicle control.
-
Wnt Pathway Activation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding Wnt3a conditioned media to a final concentration of 25-50% (v/v) or recombinant Wnt3a protein.
-
Incubation: Incubate the plates for an additional 16-24 hours at 37 °C in a CO₂ incubator.
-
Cell Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and then lyse the cells by adding passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the Wnt3a-stimulated DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory activity of a series of 2-aminopyrimidine derivatives against the canonical Wnt signaling pathway, as determined by a luciferase reporter assay. This data is adapted from Del Bello et al. (2015).[2]
| Compound ID | R¹ | R² | R³ | R⁴ | IC₅₀ (µM)[2] |
| 1 | H | H | H | H | ~10 |
| 2 | H | OCH₃ | H | H | ~10 |
| 3 | H | H | Cl | H | > 20 |
| 4 | H | H | H | Cl | > 20 |
| 5 | OCH₃ | H | H | H | > 20 |
| 6 | H | F | H | H | > 20 |
| 13 | CH₃ | H | H | H | ~10 |
Structure of the 2-aminopyrimidine core for the compounds listed above:
(Note: A generic placeholder image is used here. In a real application note, a chemical structure diagram would be inserted.)
SAR Summary:
-
The initial hit compounds 1 and 2 demonstrated promising inhibitory activity with IC₅₀ values around 10 µM.[2]
-
The presence of a methoxy group at the R² position (compound 2 ) was well-tolerated, maintaining activity comparable to the unsubstituted analog 1 .[2]
-
Introduction of a chloro substituent at either the R³ or R⁴ position (compounds 3 and 4 ) resulted in a significant loss of activity (IC₅₀ > 20 µM), suggesting that halogen substitution at these positions is detrimental.[2]
-
Similarly, a methoxy group at the R¹ position (compound 5 ) or a fluoro group at the R² position (compound 6 ) led to a decrease in potency.[2]
-
A methyl group at the R¹ position (compound 13 ) retained the inhibitory activity of the initial hits, indicating that small alkyl groups at this position are permissible.[2]
Conclusion
The methodologies presented here provide a framework for the successful synthesis and biological evaluation of novel Wnt pathway modulators based on a 2-aminopyrimidine scaffold. The synthetic protocol is robust and allows for the generation of a diverse library of analogs for SAR studies. The cell-based reporter assay is a reliable method for quantifying the inhibitory potency of these compounds. The preliminary SAR data suggests that the substitution pattern on the aniline ring is a key determinant of activity, providing a clear direction for further optimization of this promising class of Wnt pathway inhibitors.
References
- 1. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine as a Key Intermediate for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-dichloro-6-(3-methoxyphenyl)pyrimidine as a versatile intermediate in the synthesis of potent anti-inflammatory agents. The protocols and data presented are based on established pyrimidine chemistry and published research on the biological activity of its derivatives.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and various interleukins.[1] The compound this compound is a valuable starting material for the synthesis of a diverse library of pyrimidine-based drug candidates due to the reactive chlorine atoms at the C2 and C4 positions, which can be selectively substituted.
This document focuses on the synthesis and application of a specific derivative, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), a compound with demonstrated anti-inflammatory properties.[3][4] AMBMP has been shown to modulate Toll-like receptor (TLR) responses in human monocytes, highlighting the potential of this scaffold in developing targeted anti-inflammatory therapies.[3][4]
Synthetic Pathway Overview
The synthesis of AMBMP from this compound involves a sequential nucleophilic aromatic substitution (SNAr) reaction. The differential reactivity of the chlorine atoms at the C4 and C2 positions allows for a controlled, stepwise introduction of different amine nucleophiles. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This allows for the selective introduction of the first amine at C4, followed by the substitution of the second amine at the C2 position under slightly more forcing conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Large-Scale Synthesis of 2,4-dichloro-pyrimidine
Introduction
2,4-Dichloropyrimidine is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents, as well as agrochemicals.[1] Its reactivity, stemming from the two chlorine atoms at the C2 and C4 positions, allows for selective nucleophilic aromatic substitution, making it a versatile building block in medicinal chemistry and material science.[1][2] This document provides detailed protocols for the large-scale synthesis of 2,4-dichloropyrimidine, focusing on methods that are efficient, scalable, and yield high-purity products.
Chemical Properties and Structure
-
Chemical Name: 2,4-Dichloropyrimidine
-
Molecular Weight: 148.98 g/mol [3]
-
Appearance: Colorless to light yellow crystalline solid[1]
-
Melting Point: 60-61°C
-
Boiling Point: 101 °C (23 mmHg), 100 °C (19 mmHg)[4]
-
Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[4]
The pyrimidine ring in 2,4-dichloropyrimidine is an aromatic system, and the chlorine atoms enhance its electrophilic nature, facilitating nucleophilic substitution reactions.[1]
Synthesis Routes Overview
The most prevalent and industrially viable method for the large-scale synthesis of 2,4-dichloropyrimidine is the chlorination of uracil (or its tautomer, 2,4-dihydroxypyrimidine).[3] Common chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosgene.[1][3][5]
Key Synthesis Strategies:
-
Chlorination using Phosphorus Oxychloride (POCl₃): This is a widely used method where uracil is refluxed with an excess of POCl₃. The reaction can be catalyzed by tertiary amines.
-
Chlorination using Thionyl Chloride (SOCl₂): This method involves the reaction of uracil with SOCl₂ often in the presence of a catalyst like dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP).[3]
-
Chlorination using Phosgene: This approach utilizes phosgene as the chlorinating agent in a suitable solvent and often requires a catalyst.[5]
Data Presentation
Table 1: Comparison of Large-Scale Synthesis Protocols for 2,4-Dichloropyrimidine
| Parameter | Protocol 1: POCl₃ | Protocol 2: SOCl₂ with BTC and DMAP | Protocol 3: Uracil with PCl₃ and Xylene Amine |
| Starting Material | Uracil | 2,4-dihydroxypyrimidine (Uracil) | Uracil |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂), Bis(trichloromethyl)carbonate (BTC) | Phosphorus trichloride (PCl₃) |
| Catalyst/Additive | None specified | 4-Dimethylaminopyridine (DMAP) | Xylene amine |
| Solvent | Excess POCl₃ | SOCl₂ | Not specified |
| Reaction Temperature | 110°C (Reflux)[6] | 65-70°C[3] | 130°C[3] |
| Reaction Time | 3.5 hours[6][7] | Until completion | ~45 minutes[3] |
| Reported Yield | High purity | 95%[3] | Not specified |
| Work-up Procedure | Distillation, quenching with ice, extraction with chloroform.[6][7] | Evaporation, neutralization with Na₂CO₃, extraction with dichloromethane.[3] | Quenching with crushed ice, filtration, recrystallization from petroleum ether.[3] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Chlorination with Phosphorus Oxychloride (POCl₃)
This protocol is adapted from established laboratory procedures for scalability.
Materials:
-
Uracil (1.00 kg, 8.92 mol)
-
Phosphorus oxychloride (POCl₃) (4.35 L, 46.4 mol)
-
Chloroform
-
Sodium carbonate solution (dilute)
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Vacuum distillation apparatus
-
Large separatory funnel
Procedure:
-
In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add phosphorus oxychloride (4.35 L).
-
While stirring, slowly add uracil (1.00 kg) to the flask.
-
Heat the mixture to reflux (approximately 110°C) with continuous stirring.[6]
-
After the reaction is complete, allow the mixture to cool to approximately 50°C.
-
Remove the excess POCl₃ by distillation under reduced pressure.[6]
-
Caution: This step should be performed in a well-ventilated fume hood. The remaining residue is a viscous oil.
-
Carefully and slowly pour the cooled oil onto crushed ice (5 kg) with vigorous stirring.
-
Extract the aqueous mixture with chloroform (3 x 5 L).
-
Combine the organic extracts and wash with a dilute sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the chloroform by rotary evaporation to yield crude 2,4-dichloropyrimidine.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis using Thionyl Chloride (SOCl₂) with BTC and DMAP
This method offers a high yield at a lower reaction temperature.
Materials:
-
2,4-Dihydroxypyrimidine (Uracil) (1.00 kg, 8.92 mol)
-
Thionyl chloride (SOCl₂) (4.0 L)
-
Bis(trichloromethyl)carbonate (BTC) (5.28 kg, 17.8 mol)
-
4-Dimethylaminopyridine (DMAP) (50 g)
-
Ice water (10 L)
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer
-
Dropping funnel
-
Condenser with a cooling system
-
Temperature probe
Procedure:
-
To the 20 L reactor, add 2,4-dihydroxypyrimidine (1.00 kg), DMAP (50 g), and thionyl chloride (4.0 L) to form a slurry.[3]
-
Prepare a solution of BTC (5.28 kg) in SOCl₂ (4.0 L) in a separate container.
-
Slowly add the BTC solution to the reactor via a dropping funnel while maintaining the internal temperature between 65-70°C.[3]
-
Once the addition is complete, maintain the reaction mixture at 65-70°C until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture and evaporate the excess solvent under reduced pressure.
-
Carefully add the residue to 10 L of ice water.
-
Neutralize the mixture to a pH of 8-9 with a sodium carbonate solution.[3]
-
Extract the product with dichloromethane.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent to obtain 2,4-dichloropyrimidine. A yield of approximately 95% can be expected.[3]
Mandatory Visualizations
Experimental Workflow for 2,4-Dichloropyrimidine Synthesis
Caption: A generalized workflow for the synthesis of 2,4-dichloropyrimidine.
Logical Relationship of Key Synthesis Steps
Caption: Key steps in the synthesis of 2,4-dichloropyrimidine.
References
- 1. srinichem.com [srinichem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Introduction
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a chemical intermediate important in the synthesis of various biologically active compounds and materials. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This document provides detailed application notes and experimental protocols for several key analytical techniques suitable for this purpose, tailored for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
Application Note
Principle: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring organic reactions. It separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For this compound and its reaction products, Reversed-Phase HPLC (RP-HPLC) is typically the most effective method.[1][2] In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase.[2] As the reaction progresses, the concentration of the reactant, this compound, will decrease, while the concentration of the product(s) will increase. By tracking the area of the corresponding peaks in the chromatogram over time, a kinetic profile of the reaction can be established.
Instrumentation:
-
HPLC system equipped with a pump (Isocratic or Gradient), autosampler, column oven, and a detector.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is highly recommended, as the aromatic and pyrimidine rings in the molecule absorb UV light. A Mass Spectrometry (MS) detector can also be used for confirmation of molecular weights.[1]
-
Column: A C18 or C8 reversed-phase column is standard for this type of analysis.[2]
Advantages:
-
High resolution and separation efficiency.
-
Excellent for quantitative analysis.
-
Amenable to automation for time-course studies.
-
Non-destructive (when using UV-Vis detection).
Limitations:
-
Requires sample to be soluble in the mobile phase.
-
Analysis time can be longer compared to some other techniques.
Experimental Protocol
1. Sample Preparation: a. At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling or by adding a quenching agent. c. Dilute the quenched aliquot with the mobile phase to a suitable concentration (typically in the low ppm range). The final concentration should be within the linear range of the detector. d. Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Method Parameters: The following table provides a starting point for method development. Parameters should be optimized for the specific reaction being monitored.
| Parameter | Suggested Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 min |
| Flow Rate | 1.0 mL/min[2] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis or DAD at 254 nm |
| Run Time | 20 minutes |
3. Data Analysis: a. Identify the peaks corresponding to the starting material (this compound) and the product(s) based on their retention times. b. Integrate the peak area of each component at each time point. c. Plot the percentage of peak area (or concentration, if calibrated) of the reactant and product(s) against time to generate a reaction profile.
Data Presentation
Table 1: Example HPLC Data for Reaction Monitoring
| Time (min) | Reactant Peak Area | Product Peak Area | % Conversion |
|---|---|---|---|
| 0 | 1,543,210 | 0 | 0.0% |
| 15 | 1,157,408 | 385,802 | 25.0% |
| 30 | 771,605 | 771,605 | 50.0% |
| 60 | 308,642 | 1,234,568 | 80.0% |
| 120 | 77,161 | 1,466,059 | 95.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Principle: GC-MS is a powerful technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. It is suitable for analyzing volatile and thermally stable compounds. For this compound, GC-MS can be used to monitor reactions provided the compound and its products are sufficiently volatile. The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides mass information for each component, allowing for definitive identification and quantification. In some cases, derivatization may be required to increase volatility and thermal stability.[3]
Instrumentation:
-
Gas Chromatograph (GC) with a suitable injection port (e.g., Split/Splitless).
-
Mass Spectrometer (MS) detector (e.g., Quadrupole, Triple Quadrupole, or TOF).
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or TG-5-SilMS, is generally effective.[4]
Advantages:
-
Excellent sensitivity and selectivity.
-
Provides structural information from mass fragmentation patterns, aiding in product identification.
-
Fast analysis times are often possible.
Limitations:
-
Only suitable for volatile and thermally stable compounds.
-
High molecular weight or polar products may require derivatization.
-
The high temperature of the injector and column can potentially degrade sensitive molecules.
Experimental Protocol
1. Sample Preparation: a. Withdraw and quench a reaction aliquot as described in the HPLC protocol. b. Perform a liquid-liquid extraction. For example, dilute the aliquot with water and extract the organic components into a solvent like ethyl acetate or dichloromethane. c. Collect the organic layer and dry it over anhydrous sodium sulfate. d. The extract can be analyzed directly or the solvent can be evaporated and the residue reconstituted in a small volume of a suitable solvent. e. If derivatization is needed, a common agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar groups into more volatile silyl ethers/esters.[3]
2. GC-MS Method Parameters: The following are typical starting parameters that may require optimization.
| Parameter | Suggested Value |
| Column | TG-5-SilMS, 30 m x 0.25 mm ID, 0.25 µm film[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 550 |
3. Data Analysis: a. Extract ion chromatograms (EICs) for the molecular ion (M+) or characteristic fragment ions of the reactant and expected product(s). b. Integrate the peak areas from the EICs at each time point. c. Plot the change in peak area over time to monitor the reaction progress. The mass spectra obtained can be used to confirm the identity of intermediates and final products.
Data Presentation
Table 2: Example GC-MS Data for Reaction Monitoring
| Time (min) | Reactant Peak Area (EIC) | Product Peak Area (EIC) | Key Fragment Ions (m/z) - Product |
|---|---|---|---|
| 0 | 9,876,543 | 0 | - |
| 30 | 4,938,271 | 4,512,890 | 250, 215, 187 |
| 60 | 1,975,308 | 7,654,321 | 250, 215, 187 |
| 120 | 197,531 | 9,210,987 | 250, 215, 187 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Principle: NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules.[5] For reaction monitoring, ¹H NMR is most commonly used.[5] By acquiring spectra of the reaction mixture at regular intervals, one can observe the disappearance of signals corresponding to the starting material and the appearance of new signals from the product.[6] The integration of these signals is directly proportional to the concentration of the species, making NMR an excellent quantitative tool for determining reaction kinetics and conversion without the need for chromatographic separation.[6] This can be done either by analyzing offline samples or by using a flow-NMR setup for online monitoring.[7]
Instrumentation:
-
NMR Spectrometer (from 60 MHz benchtop to high-field instruments).[6]
-
NMR tubes (standard 5 mm tubes for offline analysis).
-
Deuterated solvent for locking and shimming.
Advantages:
-
Provides unambiguous structural information.
-
Inherently quantitative without the need for response factor correction.
-
Non-destructive and non-invasive.
-
Can identify unexpected intermediates or byproducts.
Limitations:
-
Relatively low sensitivity compared to MS-based methods.
-
Requires deuterated solvents for the reaction, or analysis must be done in a neat reaction mixture if possible (with an external lock).
-
Signal overlap in complex mixtures can complicate analysis.
Experimental Protocol
1. Sample Preparation (Offline Monitoring): a. Set up the chemical reaction in a suitable vessel. b. At specified time points, carefully transfer a small, representative sample from the reaction mixture into an NMR tube. c. Add a small amount of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for the lock. d. It is also useful to add a known amount of an internal standard (a compound with a simple spectrum that does not react or overlap with other signals) for precise quantification.
2. NMR Acquisition Parameters: The following are general parameters for a ¹H NMR experiment.
| Parameter | Suggested Value |
| Spectrometer | 400 MHz or higher for better resolution |
| Pulse Program | Standard single pulse (e.g., 'zg30') |
| Acquisition Time | ~2-3 seconds |
| Relaxation Delay (d1) | 5 seconds (to ensure full relaxation for quantification) |
| Number of Scans | 4-16 (depending on concentration) |
| Solvent | As appropriate for the reaction (e.g., CDCl₃) |
3. Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Identify characteristic, well-resolved peaks for the reactant and the product. For this compound, signals for the methoxy group (-OCH₃) or aromatic protons are good candidates. c. Integrate the chosen peaks. d. Calculate the relative mole fraction of each species at each time point. For a simple A → B reaction, the % conversion can be calculated as: % Conversion = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100
Data Presentation
Table 3: Example ¹H NMR Data for Reaction Monitoring
| Time (min) | Reactant Integral (e.g., -OCH₃ at δ 3.9) | Product Integral (e.g., -OCH₃ at δ 4.1) | Mole Fraction Reactant |
|---|---|---|---|
| 0 | 3.00 | 0.00 | 1.00 |
| 60 | 1.50 | 1.50 | 0.50 |
| 120 | 0.75 | 2.25 | 0.25 |
| 240 | 0.15 | 2.85 | 0.05 |
Visualizations
Reaction Pathway Diagram
A plausible synthetic route involving this compound is a nucleophilic aromatic substitution (S_NAr) reaction, where one or both chlorine atoms are displaced by a nucleophile. This is a common reaction for activated dichloropyrimidines.[8]
References
- 1. Separation of Pyrimidine,2,4-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 8. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Novel Pyrimidine Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of novel pyrimidine derivatives as potential anticancer agents. The following sections detail the synthesis of promising pyrimidine scaffolds, protocols for key biological assays, and the signaling pathways implicated in their mechanism of action.
Introduction to Pyrimidine Derivatives in Cancer Research
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of nucleic acids and numerous therapeutic agents.[1][2] Its inherent ability to mimic the natural purine and pyrimidine bases allows for interaction with a wide range of biological targets, making it a cornerstone in the development of novel anticancer drugs.[2][3] Many pyrimidine derivatives have been designed to target key players in cancer progression, including protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5] This document focuses on several classes of pyrimidine derivatives that have demonstrated significant antiproliferative activity against various cancer cell lines.
Featured Pyrimidine Derivatives and Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative novel pyrimidine derivatives from recent research. The data is presented to facilitate comparison of their potency against various cancer cell lines.
Table 1: Antiproliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a | PC-3 (Prostate) | 0.099 (EGFRWT), 0.123 (EGFRT790M) | [1] |
| A-549 (Lung) | 1.54 | [4] | |
| Compound 63 | PC-3 (Prostate) | 1.54 | [4] |
| A-549 (Lung) | 3.36 | [4] | |
| Compound 4a | MCF-7 (Breast) | 0.57 | [6] |
| HepG2 (Liver) | 1.13 | [6] |
Table 2: Anticancer Activity of Indazol-Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f | MCF-7 (Breast) | 1.629 | [7] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [7] |
| Caco2 (Colon) | < Standard | [7] | |
| A549 (Lung) | < Standard | [7] | |
| Compound 4a | MCF-7 (Breast) | 2.958 | [7] |
Table 3: Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 3b | Melanoma Cell Lines | Significant Decrease in Viability | [8] |
| Normal Keratinocytes | Significant Decrease in Viability | [8] | |
| Normal Ovarian Cells | No Significant Effect | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrimidine derivative and for key biological assays to evaluate anticancer activity.
Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which often involves a multi-component reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to afford the pure pyrido[2,3-d]pyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them twice with ice-cold PBS.
-
Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis for EGFR Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrimidine derivatives on signaling pathways, such as the EGFR pathway.
Protocol:
-
Protein Extraction: Treat cells with the pyrimidine derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets like Akt, p-Akt, ERK, and p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Signaling Pathways
Many novel pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. Several pyrimidine derivatives have been designed as EGFR inhibitors.[5]
EGFR Signaling Pathway Inhibition
Caption: Pyrimidine derivatives can inhibit the EGFR signaling pathway, leading to reduced cancer cell proliferation.
CDK-Mediated Cell Cycle Regulation
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. Some pyrimidine derivatives act as CDK inhibitors, leading to cell cycle arrest.
CDK Inhibition and Cell Cycle Arrest
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.co.kr]
- 3. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine synthesis.
Synthesis Workflow Overview
The synthesis of this compound is typically achieved through the chlorination of its dihydroxy precursor. The general workflow involves the reaction, aqueous work-up, extraction, and final purification.
Caption: General experimental workflow for the synthesis.
Experimental Protocol
This section details a representative protocol for the chlorination step. The synthesis of related dichloropyrimidines often involves the use of phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine atoms.[1][2]
Reaction: Chlorination of 2,4-Dihydroxy-6-(3-methoxyphenyl)pyrimidine
-
Preparation: In a three-necked flask equipped with a reflux condenser, thermometer, and a nitrogen inlet, add 2,4-dihydroxy-6-(3-methoxyphenyl)pyrimidine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. If a catalyst is used, such as N,N-diethylaniline or triethylamine, it can be added cautiously at this stage (0.1-1.2 eq).
-
Heating: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Q: My reaction yield is consistently low. What are the most common causes?
A: Low yields can stem from several factors. The most common are incomplete reaction, degradation of starting material or product, and mechanical losses during work-up. Ensure anhydrous conditions, as moisture will decompose the POCl₃. Also, verify the stoichiometry of reagents, as an insufficient amount of POCl₃ will lead to incomplete conversion.
Q: The reaction mixture turns dark brown or black. How can I prevent this?
A: Dark coloration or tar formation is typically a sign of product or starting material degradation at high temperatures. To mitigate this, consider lowering the reaction temperature and extending the reaction time. The addition of a high-boiling point inert solvent, like toluene or xylene, can also help to better control the reaction temperature.
Q: I am observing a significant amount of mono-chlorinated byproduct. How can I drive the reaction to completion?
A: The presence of the mono-chlorinated intermediate indicates incomplete reaction. To improve the yield of the desired dichloro-product, you can:
-
Increase the reaction time.
-
Increase the reaction temperature moderately.
-
Increase the molar equivalents of POCl₃.
-
Incorporate a tertiary amine base (e.g., N,N-diethylaniline) or a phase-transfer catalyst, which can accelerate the second chlorination step.
Q: How do I effectively and safely remove residual phosphorus oxychloride (POCl₃) during work-up?
A: Residual POCl₃ must be quenched carefully. The standard procedure is a slow, dropwise addition of the reaction mixture to a large volume of crushed ice with efficient stirring. This hydrolyzes the POCl₃ to phosphoric acid. The acidic aqueous layer can then be neutralized with a base (like NaHCO₃) before extraction. Always perform this step in a well-ventilated fume hood.
Q: What is the best method for purifying the final product?
A: Purification strategy depends on the nature of the impurities.
-
Flash Column Chromatography: This is a very effective method for removing both more polar and less polar impurities. A common eluent system is a gradient of ethyl acetate in hexane.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a solvent like ethanol or an ethyl acetate/hexane mixture can be a highly efficient method to obtain a product with high purity.
Caption: Troubleshooting logic for common synthesis issues.
Optimizing Reaction Parameters
The yield and purity of the product are highly sensitive to reaction conditions. The following table summarizes key parameters and their potential impact.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B | Recommendation |
| Temperature | 80-90 °C | Slower reaction, potential for incomplete conversion. | 100-110 °C (Reflux) | Faster reaction, higher conversion, risk of degradation. | Start at reflux (100-110 °C) and monitor. Reduce if significant charring occurs. |
| POCl₃ Stoichiometry | 3-4 eq | Risk of mono-chlorinated byproduct, lower yield. | 5-10 eq | Drives reaction to completion, higher yield. | Use at least 5 equivalents of POCl₃. Excess POCl₃ can also serve as the solvent. |
| Catalyst | None | Slower reaction rate, especially for the second chlorination. | N,N-diethylaniline (1.2 eq) | Significantly increased reaction rate, potentially higher yield. | The use of a catalyst is recommended to reduce reaction time and improve yield. |
| Solvent | Neat (No Solvent) | High concentration of reactants, can be difficult to control temperature. | Toluene/Xylene | Better temperature control, easier to manage reaction exotherm. | For larger scale reactions, using a high-boiling inert solvent is advised for safety and control. |
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
A: POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Have a suitable quenching agent and spill kit readily available.
Q: Can other chlorinating agents be used for this synthesis?
A: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of PCl₅ and POCl₃ can also be used.[3] However, these may offer little advantage in terms of yield and can be more difficult to handle.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
Optimization of reaction conditions for Suzuki coupling with dichloropyrimidines
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving dichloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in Suzuki coupling reactions with 2,4-dichloropyrimidines?
A1: In Suzuki coupling reactions with 2,4-dichloropyrimidines, the coupling reaction preferentially occurs at the C4 position.[1][2][3][4] This is due to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1][2] While this is the general observation, the selectivity can be influenced by the choice of ligands and reaction conditions.[5][6]
Q2: Which palladium catalyst is most commonly used for Suzuki coupling with dichloropyrimidines?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently used and effective catalyst for Suzuki coupling reactions with dichloropyrimidines.[1][2][7][8][9] Other palladium sources like Pd(OAc)₂ can also be used, but their efficiency might be lower in certain solvent systems like 1,4-dioxane due to the mechanism of Pd(0) formation.[1]
Q3: What are the recommended solvents for this type of reaction?
A3: The choice of solvent is critical for the success of the Suzuki coupling with dichloropyrimidines.[7] Less polar solvents such as 1,4-dioxane and isopropanol have been shown to give higher yields.[1] Alcoholic solvent mixtures have also been reported to enhance reactivity, allowing for lower reaction temperatures compared to polar aprotic solvents.[7] A mixture of ethanol, toluene, and water has been successfully employed in one-pot double Suzuki couplings.[7]
Q4: Can I perform a double Suzuki coupling on a dichloropyrimidine in a one-pot synthesis?
A4: Yes, an effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed.[7] This method allows for the efficient synthesis of diarylated pyrimidines by first reacting at the more reactive C4 position at a lower temperature (e.g., 55 °C), followed by the addition of the second boronic acid and an increase in temperature (e.g., 90 °C) to facilitate the second coupling at the C2 position.[7]
Q5: How do electron-donating or electron-withdrawing groups on the boronic acid affect the reaction?
A5: The electronic properties of the boronic acid can influence the reaction outcome. Generally, electron-rich boronic acids tend to provide good to better yields.[8][9] Conversely, electron-withdrawing groups on the boronic acid, as well as the nitrogen atoms in the pyrimidine ring, might lead to lower yields and slower reaction rates.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst/Base/Solvent Combination: The chosen conditions may not be optimal for your specific substrates. 2. Steric Hindrance: Sterically hindered boronic acids (e.g., ortho-substituted) can lead to poor reaction outcomes.[7] 3. Decomposition of Boronic Acid: Boronic acids can degrade over the course of the reaction, especially at elevated temperatures. | 1. Screen Reaction Conditions: Systematically screen different catalysts, bases, and solvents. For Pd(PPh₃)₄, consider using K₂CO₃ or K₃PO₄ as the base and 1,4-dioxane or an alcoholic solvent mixture.[1][7][8][9] 2. Harsher Reaction Conditions: For sterically hindered substrates, employing a stronger base and higher reaction temperatures may improve yields.[7] 3. Use Fresh Boronic Acid: Ensure the quality of your boronic acid. Consider using a slight excess of the boronic acid. |
| Formation of Side Products (e.g., Di-substituted Product in a Mono-substitution Reaction) | 1. High Reaction Temperature: Elevated temperatures can promote the second coupling reaction, leading to the formation of the di-substituted product.[1] 2. Prolonged Reaction Time: Longer reaction times can also lead to the formation of undesired products. | 1. Optimize Temperature: Carefully control the reaction temperature. For mono-substitution, lower temperatures are generally preferred. A temperature of 100 °C was found to be optimal in a microwave-assisted protocol to avoid the formation of 2,4-diphenylpyrimidine.[1] 2. Monitor Reaction Progress: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Microwave-assisted synthesis can significantly shorten reaction times to as little as 15 minutes.[1][2] |
| Poor Regioselectivity | 1. Ligand Choice: The ligand on the palladium catalyst can influence the regioselectivity of the coupling. | 1. Ligand Screening: While C4 selectivity is generally favored, specific ligands can be used to alter this preference. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling, while diphosphine ligands like dppf can favor C2 coupling.[5] |
| Incomplete Consumption of Starting Material | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Increase Reaction Time and/or Temperature: In the absence of heat, many reactions may not be complete within 24-48 hours.[7] Heating the reaction is often necessary to achieve complete consumption of the starting materials.[7] |
Data Presentation
Table 1: Optimization of Reaction Conditions for Mono-Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Isopropanol | 100 | 15 min (MW) | 64 | [1] |
| Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 15 min (MW) | 81 | [1] |
| Pd(OAc)₂ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 15 min (MW) | 32 | [1] |
| PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane | 100 | 15 min (MW) | 75 | [1] |
Table 2: Conditions for One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
| Step | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 1st Coupling | 1st Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene/Water | 55 | 12 | [7] |
| 2nd Coupling | 2nd Arylboronic Acid | - | K₂CO₃ | Ethanol/Toluene/Water | 90 | 12 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Mono-Suzuki Coupling of 2,4-Dichloropyrimidine
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.5-3 mol%), and K₂CO₃ (2.0 eq).
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
-
In a reaction vessel, dissolve 2,4-dichloropyrimidine (1.0 eq) in a solvent mixture of ethanol, toluene, and water.[7]
-
Add the first arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ catalyst.[7]
-
Heat the reaction mixture to 55 °C and stir for 12 hours.[7]
-
Monitor the reaction for the complete consumption of the starting material.
-
Add the second arylboronic acid and more base to the reaction mixture.[7]
-
Increase the reaction temperature to 90 °C and stir for an additional 12 hours.[7]
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the final diarylated pyrimidine product by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low product yield.
Caption: Workflow for one-pot double Suzuki coupling.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
1. Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Crystal Formation | Incorrect solvent system; solution is too dilute; cooling is too rapid. | - Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find one in which the compound is soluble when hot but sparingly soluble when cold.- Concentration: If no crystals form upon cooling, reheat the solution and evaporate some of the solvent to increase the concentration.[1] - Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to an ice bath to maximize crystal growth.[1] |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | - Lower the temperature: Use a solvent with a lower boiling point.- Solvent Mixture: Add a co-solvent in which the compound is more soluble to lower the supersaturation point.- Seeding: Add a seed crystal to induce crystallization at a temperature above where oiling out occurs. |
| Low Recovery Yield | Too much solvent was used; crystals are too fine and pass through the filter paper; premature crystallization during hot filtration. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Proper Filtration: Use a filter paper with an appropriate pore size. Wash the collected crystals with a minimal amount of ice-cold solvent.- Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity. |
2. Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | Incorrect mobile phase; column overloading; improper column packing. | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For related dichloropyrimidines, solvent systems such as ethyl acetate/hexanes or methanol/dichloromethane have been used.[2] Start with a low polarity eluent and gradually increase the polarity.- Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).- Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling. |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Compound Elutes Too Quickly | The mobile phase is too polar. | - Decrease Eluent Polarity: Decrease the polarity of the mobile phase. For example, increase the percentage of hexanes in a hexane/ethyl acetate system. |
| Streaking or Tailing of Bands on TLC/Column | Compound is acidic or basic and interacting with the silica gel; compound is degrading on the silica. | - Add Modifier: Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape.- Deactivate Silica: The dichloropyrimidine moiety can be sensitive to hydrolysis on acidic silica gel. Consider using deactivated silica gel or a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for purification of crude this compound?
A1: Based on purification methods for structurally similar compounds, the following are recommended starting points:
-
Recrystallization: Ethanol is a common solvent for the recrystallization of related aryl-substituted chloro-pyrimidines and triazines.[3] Experiment with other solvents like methanol, ethyl acetate, or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Column Chromatography: A silica gel column is a standard choice. For eluent systems, start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. A gradient of 0-20% ethyl acetate in hexanes is a reasonable starting range to test with TLC. For similar compounds, a mobile phase of 15% ethyl acetate in hexanes has been reported.[2]
Q2: How can I monitor the purity of my compound during purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between your product and impurities. Visualize the spots under a UV lamp (254 nm). The product should appear as a single, well-defined spot with a consistent Rf value once pure. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis. For related dichloropyrimidines, a C18 reverse-phase column with a mobile phase of acetonitrile and water is often used.[4]
Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?
A3: While some dichloropyrimidine derivatives are solids, it is possible for impurities to lower the melting point and result in an oil.
-
Confirm Purity: First, confirm the purity of your product by TLC or HPLC. If impurities are present, further purification by column chromatography may be necessary.
-
Induce Crystallization: If the product is pure, you can try to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent to precipitate the solid. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystallization.
Q4: I am concerned about the stability of the dichloro-pyrimidine moiety during purification. Are there any precautions I should take?
A4: The chloro substituents on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of water and acid or base.
-
Use Dry Solvents: Ensure that all solvents used for extraction and chromatography are anhydrous.
-
Avoid Protic Acids/Bases: When possible, avoid strong protic acids and bases during workup and purification. If an acidic or basic wash is necessary, perform it quickly at low temperatures.
-
Neutral Stationary Phase: Standard silica gel is slightly acidic. If you observe degradation on TLC or during column chromatography, consider using neutral silica gel or alumina as the stationary phase.
Experimental Protocols
1. General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a few drops of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
2. General Column Chromatography Protocol
-
TLC Analysis: Develop a TLC system that gives good separation of the desired compound from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the separation observed on TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 4. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Identifying and minimizing side products in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize side products, and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a Biginelli reaction?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), can sometimes yield undesired side products. The most frequently encountered include:
-
Hantzsch Dihydropyridines: These can form when the β-ketoester reacts with the aldehyde and ammonia (which can be generated in situ from urea).
-
Knoevenagel Condensation Products: The aldehyde and the β-ketoester can react to form an α,β-unsaturated dicarbonyl compound.
-
Self-Condensation Products: Aldehydes or β-ketoesters can undergo self-condensation, especially under harsh reaction conditions.
-
Open-Chain Intermediates: Incomplete cyclization can lead to the isolation of linear intermediates.[1]
Q2: I am observing a low yield in my Pinner pyrimidine synthesis. What are the likely causes?
A2: The Pinner synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound. Low yields can often be attributed to several factors:
-
Hydrolysis of the Amidine: Amidines are susceptible to hydrolysis, especially in the presence of moisture. Ensure all reagents and solvents are anhydrous.
-
Formation of Amide Byproducts: The intermediate Pinner salt can be hydrolyzed to an amide, which is a common side reaction that reduces the yield of the desired pyrimidine.[2][3]
-
Incorrect pH: The reaction is sensitive to pH. Strongly acidic or basic conditions can promote side reactions. The optimal pH should be determined empirically for each specific reaction.
-
Steric Hindrance: Bulky substituents on either the amidine or the dicarbonyl compound can hinder the cyclization step.
Q3: How can I effectively purify my dihydropyrimidinone (DHPM) product from a Biginelli reaction?
A3: Purification of DHPMs can often be achieved through recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly.[4][5][6][7] If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative. A typical mobile phase would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.[8]
Troubleshooting Guides
Issue 1: Presence of a Major Side Product in the Biginelli Reaction
Symptom: Your crude reaction mixture shows a significant peak in the NMR or a major spot on the TLC plate that does not correspond to your expected dihydropyrimidinone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Biginelli reaction side products.
Issue 2: Low Yield and Amide Formation in Pinner Pyrimidine Synthesis
Symptom: The yield of the desired pyrimidine is low, and spectroscopic analysis (e.g., IR, NMR) indicates the presence of a significant amount of an amide byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in Pinner pyrimidine synthesis.
Data Presentation: Side Product Formation in Biginelli Reaction
The choice of catalyst can significantly influence the yield of the desired dihydropyrimidinone (DHPM) and the formation of side products. The following table summarizes the yield of a model Biginelli reaction (benzaldehyde, ethyl acetoacetate, and urea) with different Lewis acid catalysts. While specific quantification of side products is often not reported, lower yields of the main product generally indicate a higher prevalence of side reactions.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | DHPM Yield (%) | Reference |
| ZnCl₂ (20) | Acetic Acid | RT | 10 | 92 | [4] |
| FeCl₃ (20) | Acetic Acid | RT | 12 | 85 | [4] |
| CuCl₂ (20) | Acetic Acid | RT | 15 | 82 | [4] |
| NiCl₂ (20) | Acetic Acid | RT | 18 | 75 | [4] |
| CoCl₂ (20) | Acetic Acid | RT | 18 | 78 | [4] |
| MnCl₂ (20) | Acetic Acid | RT | 20 | 65 | [4] |
| SnCl₂ (20) | Acetic Acid | RT | 15 | 88 | [4] |
| Yb(OTf)₃ (10) | None | 100 | 0.5 | 96 | [9] |
| Bi(NO₃)₃ (10) | Acetonitrile | RT | 2 | 94 | [9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Dihydropyrimidinones via a Modified Biginelli Reaction
This protocol is designed to maximize the yield of the desired dihydropyrimidinone while minimizing side product formation.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (1 mmol, 10 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (1 mmol).
-
Heat the mixture at 100 °C with stirring for 30 minutes under solvent-free conditions.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir vigorously. The solid product will precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot ethanol.[4][5][6][7]
-
Dry the purified crystals under vacuum to obtain the final product.
-
Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Purification of Dihydropyrimidinone by Column Chromatography
This protocol is for the purification of dihydropyrimidinones when recrystallization is not sufficient to remove impurities.
Materials:
-
Crude dihydropyrimidinone
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Prepare the Column: Pack a glass column with silica gel in a slurry of hexane.
-
Prepare the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.[10]
-
Load the Column: Carefully add the dry-loaded sample to the top of the silica gel bed. Add a thin layer of sand on top to prevent disturbance.[10]
-
Elute the Column: Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute your product.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dihydropyrimidinone.
Signaling Pathway and Troubleshooting Logic
De Novo Pyrimidine Biosynthesis Pathway and its Regulation
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that is tightly regulated to meet the cell's demand for nucleotides. A simplified representation of this pathway and its key regulatory feedback loops is shown below.
Caption: De novo pyrimidine synthesis pathway with key regulatory points.[11][12][13][14][15][16]
Key Regulatory Enzymes:
-
Carbamoyl Phosphate Synthetase II (CPSII): This is a major rate-limiting step. It is allosterically activated by ATP and PRPP and inhibited by UTP.[13][17][18]
-
Aspartate Transcarbamoylase (ATCase): This enzyme is inhibited by the downstream product CTP.[15]
Understanding these feedback mechanisms is crucial for researchers in drug development, as targeting these regulatory points can be an effective strategy for anticancer and anti-inflammatory therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 8. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. davuniversity.org [davuniversity.org]
- 13. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
Troubleshooting low reactivity in nucleophilic substitution of dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is the C-4 position of 2,4-dichloropyrimidine generally more reactive than the C-2 position in nucleophilic aromatic substitution (SNAr)?
The higher reactivity of the C-4 position is a well-documented phenomenon in the nucleophilic substitution of 2,4-dichloropyrimidines.[1][2][3] This regioselectivity can be attributed to the electronic properties of the pyrimidine ring. According to frontier molecular orbital theory, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon compared to the C-2 carbon.[3] This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack. The stability of the intermediate Meisenheimer complex also plays a role in determining the reaction pathway.
Q2: What are the key factors that influence the regioselectivity of nucleophilic substitution on dichloropyrimidines?
Several factors can influence whether a nucleophile attacks the C-2 or C-4 position:
-
Substituents on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring generally increase the rate of SNAr reactions.[4][5][6] The position of these substituents can also direct the regioselectivity. For instance, an electron-donating group at the C-6 position can surprisingly favor substitution at the C-2 position.[7]
-
Nature of the Nucleophile: The type of nucleophile is critical. For example, while many amine nucleophiles preferentially attack the C-4 position, the use of tertiary amines can lead to excellent C-2 selectivity.[4][5]
-
Reaction Conditions: Solvent, temperature, and the base used can significantly impact the outcome. For example, using n-butanol with diisopropylethylamine (DIPEA) has been shown to yield a single product with substitution at the C-4 position.[1] Conversely, a trifluoroacetic acid (TFA) in isopropanol (IPA) system can promote substitution at the C-2 position.[1] Microwave irradiation has also been employed to reduce reaction times.[2]
-
Catalysts: In some cases, catalysts can be used to direct the regioselectivity. For instance, palladium catalysis has been used in conjunction with lithium bis(trimethylsilyl)amide (LiHMDS) as a base for highly regioselective C-4 amination with aliphatic secondary amines.[8]
Q3: Can the order of reactivity (C-4 vs. C-2) be reversed?
Yes, under certain conditions, the inherent preference for C-4 substitution can be overcome. As mentioned, the use of tertiary amine nucleophiles is a notable strategy to achieve C-2 selectivity.[4][5] Additionally, the presence of specific substituents on the pyrimidine ring can alter the electronic distribution and favor C-2 attack.[7]
Troubleshooting Guide: Low Reactivity
This guide addresses common issues of low reactivity encountered during the nucleophilic substitution of dichloropyrimidines.
| Problem | Potential Cause | Suggested Solution |
| No or low conversion to product | Insufficiently activated pyrimidine ring. | If the pyrimidine ring lacks electron-withdrawing groups, the reaction will be sluggish. Consider using harsher reaction conditions such as higher temperatures. |
| Poor nucleophile. | The nucleophile may not be strong enough. Consider using a stronger nucleophile or converting the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base. | |
| Steric hindrance. | A bulky nucleophile or substituents near the reaction center on the pyrimidine ring can hinder the reaction. Try less sterically demanding nucleophiles or different reaction conditions that may favor the reaction. | |
| Inappropriate solvent. | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for SNAr reactions. | |
| Reaction is slow | Low reaction temperature. | Increase the reaction temperature. Microwave irradiation can dramatically shorten reaction times.[2] |
| Weak base. | If a base is required to deprotonate the nucleophile, ensure it is strong enough to do so effectively. | |
| Formation of a complex mixture of products | Lack of regioselectivity. | The reaction conditions may not be optimal for selective substitution. Refer to the table below for conditions that favor C-4 or C-2 substitution. |
| Side reactions. | Undesired side reactions may be occurring. Consider lowering the reaction temperature or using a milder base. |
Table 1: Reaction Conditions Influencing Regioselectivity
| Desired Selectivity | Nucleophile Type | Solvent/Base System | Temperature | Expected Outcome | Reference |
| C-4 Substitution | Primary/Secondary Amines | nBuOH/DIPEA | Reflux | High C-4 selectivity | [1] |
| C-4 Substitution | N-(acetyl)-phenylenediamine | THF/Et3N | Room Temp | Exclusive C-4 product | [2] |
| C-2 Substitution | Tertiary Amines | CH2Cl2 or ClCH2CH2Cl | Room Temp to 90 °C | High C-2 selectivity | [4] |
| C-2 Substitution | General Nucleophiles | TFA/IPA | Elevated | Favors C-2 substitution | [1] |
Experimental Protocols
Protocol 1: Selective C-4 Amination of 2,4-Dichloropyrimidine
This protocol is designed to favor the substitution at the C-4 position.
-
Materials: 2,4-dichloropyrimidine, desired primary or secondary amine, n-butanol (nBuOH), and diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective C-2 Amination of 2,4-Dichloro-5-nitropyrimidine
This protocol utilizes a tertiary amine to achieve C-2 selectivity on an activated pyrimidine ring.[4]
-
Materials: 2,4-dichloro-5-nitropyrimidine, triethylamine (or another suitable tertiary amine), and dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in CH2Cl2.
-
Add the tertiary amine (2.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica chromatography.
-
Visualizations
Troubleshooting Workflow for Low Reactivity
Caption: A flowchart for troubleshooting low reactivity.
Factors Influencing Regioselectivity
Caption: Factors influencing C-4 vs. C-2 selectivity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. studylib.net [studylib.net]
- 3. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of Substituted Pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with substituted pyrimidine compounds. The following sections offer answers to frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor aqueous solubility of substituted pyrimidine compounds?
A1: The low water solubility of many substituted pyrimidine derivatives often stems from their molecular structure. Key factors include:
-
High Crystallinity: Strong intermolecular interactions, such as hydrogen bonding and π-stacking between the planar aromatic rings, can lead to a highly stable crystal lattice. This high lattice energy requires a significant amount of energy to break, thus reducing solubility.[1][2]
-
Hydrophobicity: Many substituents added to the pyrimidine core to enhance biological activity are lipophilic (hydrophobic), which increases the overall non-polar character of the molecule and decreases its affinity for water.[3]
-
Molecular Planarity and Symmetry: Flat, symmetrical molecules can pack more efficiently into a crystal lattice, increasing its stability and melting point, which often correlates with lower solubility.[1][2]
Q2: Which formulation strategies are most effective for enhancing the solubility of pyrimidine derivatives?
A2: Several strategies can be employed, ranging from simple formulation adjustments to complex chemical modifications. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the compound in an inert, hydrophilic polymer carrier can prevent crystallization and present the drug in an amorphous, higher-energy state, which improves its apparent solubility and dissolution rate.[4][5][6][7]
-
Prodrug Approach: A chemical modification strategy where a poorly soluble drug is temporarily converted into a more soluble derivative (prodrug). This prodrug is then converted back to the active drug within the body.[8][9][10] This has been shown to be a successful strategy for improving the aqueous solubility of pyrazolo[3,4-d]pyrimidines.[8][11]
-
pH Modification: For pyrimidine compounds with ionizable functional groups, adjusting the pH of the solution can significantly increase solubility by converting the molecule into its more soluble salt form.[12][13][14] The acidity (pKa) of the compound is a key factor, as it determines the pH range where the compound will be ionized.[15]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer scale (nanonization) increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[14][16][17] Techniques include creating nanosuspensions, nanoemulsions, or encapsulating the drug in nanocarriers like liposomes or polymeric nanoparticles.[4][16][18]
-
Co-solvency: Using a mixture of water and one or more water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[13][16][19] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[19]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble pyrimidine molecule within a hydrophilic shell, thereby increasing its apparent water solubility.[4][13][20]
Q3: How does pH impact the solubility of my pyrimidine compound?
A3: The pH of the aqueous medium is a critical factor if your compound has acidic or basic functional groups. The two nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated at low pH.[12][15]
-
For Basic Compounds: Lowering the pH below the compound's pKa will lead to protonation, forming a cationic species (a salt) which is generally much more soluble in water than the neutral form.
-
For Acidic Compounds: If your pyrimidine has acidic substituents (e.g., a carboxylic acid or a phenol), increasing the pH above its pKa will deprotonate it, forming an anionic salt with enhanced solubility.
Therefore, determining the pKa of your compound is essential for developing a pH modification strategy. Many enzymes involved in pyrimidine synthesis function optimally at an alkaline pH.[21][22]
Q4: When should I consider a prodrug strategy?
A4: A prodrug strategy is an excellent choice when other formulation approaches are insufficient or when you need to improve pharmacokinetic properties beyond just solubility, such as membrane permeability or bioavailability.[8][9] This approach should be considered early in the drug discovery process, not as a last resort.[10] It is particularly useful for pyrazolo[3,4-d]pyrimidine derivatives that have shown promising antitumor activity but are limited by poor aqueous solubility.[8][11] By attaching a water-soluble promoiety, such as an N-methylpiperazino group linked by a carbamate chain, significant increases in solubility can be achieved.[8][9]
Q5: What are solid dispersions and how do they work for pyrimidine compounds?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer.[6][7] The goal is to reduce the drug's particle size to a molecular level and convert it from a crystalline to a more soluble amorphous form.[4][23] For pyrimidine compounds, this is one of the simplest and most promising methods to improve apparent water solubility.[4][24] The drug is molecularly dispersed in an inert carrier, and the resulting stabilized amorphous form shows higher water solubility compared to the original crystal form.[4][24]
Troubleshooting Guide
Issue 1: My substituted pyrimidine compound is precipitating during my in vitro cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | The final concentration of your compound in the cell culture medium is likely above its thermodynamic solubility limit. This is common when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous medium. |
| 1. Reduce Final Concentration: Determine the highest concentration that remains in solution for the duration of your experiment. 2. Use a Formulation Strategy: Prepare a formulation of your compound to increase its apparent solubility. A complex with cyclodextrin or a solid dispersion with a pharmaceutically acceptable polymer can be effective.[4][24] 3. Increase Serum Content: If compatible with your assay, increasing the percentage of fetal bovine serum (FBS) in the medium can help solubilize lipophilic compounds through binding to albumin. | |
| pH Shift | The pH of your stock solution may be different from the physiological pH (~7.4) of the cell culture medium, causing the compound to convert to its less soluble neutral form upon dilution. |
| 1. Check Compound pKa: Understand if your compound's solubility is pH-dependent.[15] 2. Use Buffered Solutions: Ensure your final assay medium is strongly buffered to maintain a stable pH. |
Issue 2: Common co-solvents (Ethanol, PEG 400) are not sufficiently improving the solubility of my compound for preclinical studies.
| Potential Cause | Troubleshooting Steps |
| Compound is Extremely Hydrophobic | The compound may require a more potent solubilization method than simple co-solvency. |
| 1. Explore Advanced Formulations: Investigate nanotechnology-based approaches. Creating a nanosuspension or a nanoemulsion can dramatically improve solubility and bioavailability.[17][18][25] 2. Implement a Prodrug Strategy: Synthesize a water-soluble prodrug of your compound. This is a validated approach for pyrimidine derivatives and can lead to dramatic improvements.[8][9][11] 3. Create Amorphous Solid Dispersions: Use techniques like hot-melt extrusion or solvent evaporation to create a solid dispersion with a hydrophilic polymer.[5][26] | |
| Incorrect Co-solvent System | The selected co-solvents may not be optimal for your specific molecule. |
| 1. Systematic Screening: Screen a wider range of pharmaceutically acceptable co-solvents and surfactants (e.g., Tween 80, Solutol HS-15).[13][19] 2. Ternary Systems: Evaluate mixtures of three components (e.g., water, a co-solvent, and a surfactant) which can have synergistic effects on solubility. |
Quantitative Data on Solubility Enhancement
The following table summarizes reported data on the improvement of pyrimidine compound solubility using various techniques.
| Compound Class | Technique | Carrier/Promoiety | Solubility Improvement | Reference |
| Pyrazolo[3,4-d]pyrimidine | Prodrug | N-methylpiperazino promoiety with O-alkyl carbamate linker | 600-fold increase compared to parent drug | [9] |
| Pyrazolo[3,4-d]pyrimidine | Amorphous Solid Dispersion | Polyvinylpyrrolidone/vinyl acetate (PVPVA) | Significant increase in apparent water solubility, enabling cytotoxicity assays without DMSO | [4][24] |
| Pyrazolo[3,4-d]pyrimidine | Prodrug | O-alkyl carbamate chain with N-methylpiperazino group | "Highly water-soluble" prodrugs developed from poorly soluble parent compounds | [8] |
Experimental Protocols
Protocol 1: Screening for Solubility Enhancement using Amorphous Solid Dispersions
This protocol is adapted from a miniaturized assay method for screening drug-polymer formulations.[4][24]
1. Materials:
-
Substituted pyrimidine compound ("drug").
-
Hydrophilic polymers (e.g., PVPVA, Soluplus®, Kollidon®).
-
Dimethyl sulfoxide (DMSO).
-
Deionized (DI) water.
-
96-well microplate.
-
Inkjet printer or precision liquid handler.
-
Vacuum drying oven.
-
UV-Vis microplate reader.
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the drug in DMSO. Prepare 1 mg/mL stock solutions of each polymer in DI water.[4]
-
Dispensing Drug: Using an inkjet printer or a picodroplet dispenser, dispense a precise volume of the drug-DMSO solution into the wells of a 96-well plate to achieve a final amount of 5-10 µg per well.[4][24]
-
Dispensing Polymer: Add the polymer solutions to the wells to achieve a target drug-to-polymer ratio (e.g., 10:90 w/w). For control wells, add only DI water.[4]
-
Solvent Evaporation: Evaporate the DMSO and water from the plate. Subsequently, place the plate in a vacuum drying oven at room temperature for 48 hours to remove any residual solvent.[4][24]
-
Resuspension: Add a fixed volume (e.g., 200 µL) of DI water to each well to resuspend the dried drug-polymer formulations.[4]
-
Solubility Measurement: Seal the plate and allow it to equilibrate. Measure the absorbance of each well using a UV-Vis microplate reader at the drug's λmax. Convert absorbance to concentration using a standard curve to determine the apparent water solubility for each formulation.[4]
Protocol 2: General Method for Prodrug Synthesis
This protocol describes a general strategy for creating a water-soluble carbamate prodrug of a pyrimidine derivative containing a hydroxyl group.
1. Materials:
-
Parent pyrimidine drug with an accessible hydroxyl (-OH) group.
-
4-Nitrophenyl chloroformate.
-
Pyridine or another non-nucleophilic base.
-
Dichloromethane (DCM) or a similar aprotic solvent.
-
Water-soluble amine (e.g., N-methylpiperazine).
-
Standard chemistry lab equipment for synthesis, purification (e.g., column chromatography), and analysis (NMR, Mass Spectrometry).
2. Procedure:
-
Activation of Hydroxyl Group: Dissolve the parent drug in anhydrous DCM. Add pyridine as a base. Cool the solution in an ice bath and slowly add 4-nitrophenyl chloroformate. Allow the reaction to proceed until the starting material is consumed (monitor by TLC). This creates an activated carbonate intermediate.
-
Purification of Intermediate: Upon reaction completion, wash the reaction mixture with aqueous acid and brine, dry the organic layer, and concentrate it. Purify the resulting activated intermediate by column chromatography.
-
Coupling with Solubilizing Amine: Dissolve the purified intermediate in DCM. Add the water-soluble amine (e.g., N-methylpiperazine). The amine will displace the 4-nitrophenoxide group to form the final carbamate-linked prodrug.
-
Final Purification: After the reaction is complete, purify the final prodrug product using appropriate methods (e.g., chromatography or recrystallization) to yield the highly water-soluble derivative.
-
Confirmation: Confirm the structure of the final product using NMR and Mass Spectrometry.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for solid dispersion screening.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility enhancement techniques [wisdomlib.org]
- 7. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 17. pharmtech.com [pharmtech.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. pnrjournal.com [pnrjournal.com]
- 20. mdpi.com [mdpi.com]
- 21. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rjptonline.org [rjptonline.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. preprints.org [preprints.org]
Technical Support Center: Overcoming Drug Resistance in Pyrimidine-Derived EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to pyrimidine-derived Epidermal Growth Factor Receptor (EGFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to third-generation, pyrimidine-based EGFR inhibitors like osimertinib?
Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge. The mechanisms can be broadly categorized as on-target (alterations in the EGFR gene itself) and off-target (activation of bypass signaling pathways).
-
On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain. The C797S mutation in exon 20 is a frequently observed alteration that prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2][3] Other, less frequent EGFR mutations, such as L718Q, have also been reported to confer resistance.[1][2]
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive cell proliferation and survival. The most prevalent off-target mechanism is the amplification of the MET proto-oncogene, which leads to the activation of downstream pathways like PI3K/AKT and MAPK.[4][5][6] Other bypass pathways that can be activated include HER2 (ERBB2) amplification and mutations in downstream signaling components like KRAS and BRAF.[1][2][7][8]
Q2: How can I detect the common EGFR resistance mutations (T790M and C797S) in my cancer cell lines?
Detecting specific EGFR mutations is crucial for studying resistance mechanisms. Several molecular biology techniques can be employed:
-
PCR and Sanger Sequencing: This is a common and relatively straightforward method. Genomic DNA is extracted from the cell line, and the specific exons of the EGFR gene (exon 20 for T790M and C797S) are amplified by Polymerase Chain Reaction (PCR). The PCR product is then sequenced using the Sanger method to identify any nucleotide changes that result in the amino acid substitutions.[9][10]
-
Allele-Specific PCR (AS-PCR): This method is more sensitive for detecting low-frequency mutations within a cell population. It utilizes primers that are designed to specifically amplify the mutant allele.
-
Next-Generation Sequencing (NGS): NGS provides a comprehensive analysis of the EGFR gene and can detect a wide range of mutations, including novel ones, at high sensitivity. This is particularly useful for an unbiased discovery of resistance mutations.[11]
-
Digital PCR (dPCR): This technique offers very high sensitivity and quantification of mutant alleles, making it suitable for detecting rare mutations in a heterogeneous cell population.[12][13]
Q3: What are some strategies being explored to overcome resistance to pyrimidine-derived EGFR inhibitors?
Several strategies are under investigation to combat acquired resistance:
-
Fourth-Generation EGFR Inhibitors: These are being developed to target specific resistance mutations, such as C797S. For example, allosteric inhibitors that bind to a different site on the EGFR protein are being explored to overcome resistance mediated by mutations in the ATP-binding pocket.[1][2]
-
Combination Therapies: A promising approach involves combining an EGFR inhibitor with an inhibitor of the activated bypass pathway. For instance, in cases of MET amplification, combining an EGFR TKI with a MET inhibitor has shown efficacy in preclinical and clinical studies.[5][6][14]
-
Targeting Downstream Signaling: Inhibiting key downstream signaling molecules like MEK or AKT, in combination with an EGFR TKI, is another strategy to overcome resistance.
Troubleshooting Guides
Guide 1: Cell Viability and Drug Sensitivity Assays (e.g., MTT/MTS Assay)
Issue: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension by thoroughly resuspending cells before plating. When seeding, gently swirl the cell suspension between plating every few rows to prevent settling. Consider using a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 2: "Edge effect" in 96-well plates.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[6]
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals (in MTT assay).
-
Solution: After adding the solubilization solution (e.g., DMSO or a specialized reagent), ensure complete mixing by gently pipetting up and down or by placing the plate on an orbital shaker for a few minutes. Visually inspect the wells to confirm that all purple crystals have dissolved.
-
Issue: My calculated IC50 values are inconsistent across experiments.
-
Possible Cause 1: Variation in cell passage number.
-
Solution: Cell characteristics, including drug sensitivity, can change with prolonged passaging. Use cells within a consistent and defined passage number range for all experiments.
-
-
Possible Cause 2: Fluctuation in incubation times.
-
Solution: Adhere to a strict and consistent incubation time for both drug treatment and the viability reagent (e.g., MTT).
-
-
Possible Cause 3: Instability of the drug stock solution.
-
Solution: Prepare fresh drug dilutions from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and protect them from light if they are light-sensitive.
-
Guide 2: Western Blotting for Phosphorylated EGFR and Downstream Signaling
Issue: Weak or no signal for phosphorylated proteins (e.g., p-EGFR, p-AKT).
-
Possible Cause 1: Dephosphorylation of proteins during sample preparation.
-
Possible Cause 2: Low abundance of the phosphorylated protein.
-
Solution: You may need to load a higher amount of protein onto the gel (e.g., 30-50 µg). Alternatively, you can enrich for your protein of interest using immunoprecipitation (IP) before performing the western blot.[15]
-
-
Possible Cause 3: Inappropriate blocking buffer.
Issue: High background on the western blot membrane.
-
Possible Cause 1: Insufficient blocking.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Ensure the membrane is fully submerged and agitated during blocking.[7]
-
-
Possible Cause 2: Primary antibody concentration is too high.
-
Solution: Titrate your primary antibody to determine the optimal concentration that gives a strong signal with low background.
-
-
Possible Cause 3: Inadequate washing.
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Guide 3: Generating EGFR Inhibitor-Resistant Cell Lines
Issue: Widespread cell death when trying to establish a resistant cell line.
-
Possible Cause 1: Initial drug concentration is too high.
-
Possible Cause 2: Cells are not given enough time to recover and adapt.
-
Solution: After the initial drug treatment causes significant cell death, remove the drug-containing media and allow the surviving cells to recover and repopulate in drug-free media before re-introducing the drug.[19]
-
Issue: The established "resistant" cell line loses its resistance over time.
-
Possible Cause 1: Lack of continuous selective pressure.
-
Solution: To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of the EGFR inhibitor at the concentration to which it has acquired resistance.[16]
-
-
Possible Cause 2: Heterogeneous population with a mix of sensitive and resistant cells.
Quantitative Data
Table 1: IC50 Values (nM) of Various EGFR Inhibitors Against EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation(s) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 7 | 0.8 | 23 |
| H3255 | L858R | 12 | 0.3 | - |
| PC-9ER | Exon 19 del + T790M | >10,000 | 165 | 13 |
| H1975 | L858R + T790M | >10,000 | 57 | 5 |
Data compiled from multiple sources.[3][5]
Table 2: Frequency of MET Amplification as a Mechanism of Resistance to Osimertinib
| Treatment Setting | Frequency of MET Amplification |
| First-line Osimertinib | ~15-20% |
| Second-line Osimertinib (post 1st/2nd gen TKI) | ~10-19% |
Data compiled from multiple sources.[6][21][22]
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.[23]
-
-
Drug Treatment:
-
Prepare serial dilutions of the pyrimidine-derived EGFR inhibitor in complete medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Protocol 2: Western Blot for Phosphorylated EGFR
-
Cell Lysis:
-
After drug treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[24]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary antibody against phospho-EGFR (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (for Total EGFR):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total EGFR.
-
Visualizations
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishing a molecular protocol for detection of EGFR mutations in patients with non-small cell lung cancer | Vietnam Journal of Science, Technology and Engineering [vietnamscience.vjst.vn]
- 10. CN115798584A - Method for simultaneously detecting cis-trans mutation of EGFR gene T790M and C797S - Google Patents [patents.google.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 13. [PDF] EGFR C797S, EGFR T790M and EGFR sensitizing mutations in non-small cell lung cancer revealed by six-color crystal digital PCR | Semantic Scholar [semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 17. Establishment and Characterization of a Model of Acquired Resistance to Epidermal Growth Factor Receptor Targeting Agents in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brief Report: Clinical Response, Toxicity, and Resistance Mechanisms to Osimertinib Plus MET Inhibitors in Patients With EGFR-Mutant MET-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
Reaction scale-up challenges for 2,4-dichloro-pyrimidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reaction scale-up of 2,4-dichloro-pyrimidine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving 2,4-dichloro-pyrimidine derivatives.
Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: My reaction is producing a mixture of 2- and 4-substituted pyrimidine isomers, and the ratio is not favorable for my desired product. How can I improve the regioselectivity?
Answer: Regioselectivity in the SNAr of 2,4-dichloropyrimidines is a common challenge and is highly sensitive to reaction conditions. The C4 position is generally more reactive than the C2 position.[1] However, this can be influenced by several factors.
-
Nucleophile: The nature of the nucleophile plays a crucial role.
-
Secondary Amines and Anilines: These often show a preference for the C4 position.
-
Tertiary Amines: Can exhibit excellent selectivity for the C2 position.
-
-
Substituents on the Pyrimidine Ring:
-
Electron-withdrawing groups at C5: Tend to direct substitution to the C4 position.
-
Electron-donating groups at C6: Can favor substitution at the C2 position.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMAc or NMP are common, but alcoholic solvents can also be used and may influence selectivity.
-
Base: The choice and stoichiometry of the base (e.g., K2CO3, DIPEA, LiHMDS) can significantly impact the C4/C2 ratio. Forcing conditions with strong bases may be required for less nucleophilic amines.
-
Temperature: Lower temperatures often favor higher selectivity. For instance, some palladium-catalyzed aminations can be run at temperatures as low as -60 °C to achieve high regioselectivity.
-
Catalyst: In some cases, a palladium catalyst can dramatically improve the regioselectivity of amination reactions, favoring the C4 isomer.
-
Troubleshooting Steps:
-
Literature Review: Carefully review the literature for reactions with similar substrates and nucleophiles to identify established selective conditions.
-
Screening: If facing poor selectivity, perform a small-scale screen of different solvents, bases, and temperatures.
-
Catalyst Introduction: For aminations, consider a palladium-catalyzed approach if uncatalyzed conditions are unselective.
-
Protecting Groups: In complex syntheses, consider a synthetic route that involves protecting groups to direct the substitution.
Issue 2: Low Yield and/or Incomplete Conversion
Question: My reaction is sluggish, and I'm observing low yields even after extended reaction times. What can I do to improve this?
Answer: Low yields and incomplete conversion during scale-up can stem from several factors.
-
Insufficient Reactivity: The nucleophile may not be strong enough to displace the chloride under the current conditions.
-
Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent at the reaction temperature, which is a common issue during scale-up.
-
Side Reactions: The starting material or product might be degrading under the reaction conditions. A common side reaction is hydrolysis of the chloro-pyrimidine, especially in the presence of water.
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction.
Troubleshooting Steps:
-
Increase Temperature: Cautiously increase the reaction temperature. Monitor for the formation of impurities by TLC or LC-MS.
-
Change Solvent: Switch to a higher-boiling solvent or a solvent system that better solubilizes all reactants.
-
Use a Stronger Base/More Reactive Nucleophile: If applicable, consider using a stronger base to deprotonate the nucleophile more effectively or modify the nucleophile to increase its reactivity.
-
Catalysis: For certain coupling reactions, ensure the catalyst is active and consider screening different ligands or catalyst loadings.
-
Improve Agitation: Ensure the stirring is efficient for the scale of the reaction. Baffling in the reactor can improve mixing.
-
Azeotropic Removal of Water: If hydrolysis is suspected, ensure all reactants and solvents are dry. For large-scale reactions, consider a setup with a Dean-Stark trap to remove any water present or formed.
Issue 3: Difficult Purification and Isolation
Question: I have a mixture of isomers that are very difficult to separate by column chromatography, which is not ideal for large-scale production. What are my options?
Answer: Avoiding chromatography is a primary goal in process chemistry. The polar nature of pyrimidine derivatives and the similar polarity of isomers can make chromatographic separation challenging and costly at scale.
-
Crystallization: This is the most common and preferred method for purifying solids at a large scale.
-
Direct Crystallization: Attempt to crystallize the desired product directly from the reaction mixture by cooling or adding an anti-solvent.
-
Salt Formation: If the product has a basic handle (like an amine), consider forming a salt (e.g., with HCl) which may have better crystallization properties and can help in removing non-basic impurities.
-
-
Solvent Trituration/Slurrying: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification method.
-
Extraction: A carefully designed aqueous workup with pH adjustments can help remove certain impurities.
-
Reaction Optimization: The best solution is often to revisit the reaction conditions to minimize the formation of the problematic isomer, even if it means a slightly lower conversion.
Troubleshooting Steps:
-
Solvent Screening for Crystallization: Take a small sample of the crude material and screen a variety of solvents and solvent mixtures to find conditions for selective crystallization.
-
Optimize Crystallization Conditions: Once a suitable solvent is found, optimize the cooling profile, seeding, and agitation to obtain a product with high purity and good filterability.
-
Investigate Salt Formation: If applicable, attempt to form various salts of your product and assess their crystallinity.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with 2,4-dichloro-pyrimidine and its derivatives at a large scale?
A1: 2,4-Dichloropyrimidine is classified as an irritant and should be handled with care.[2] Key safety considerations for scale-up include:
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, respiratory protection may be necessary.
-
Reactions with Phosphorus Oxychloride (POCl3): The synthesis of 2,4-dichloropyrimidine often involves POCl3, which is highly corrosive and reacts violently with water. Ensure the reaction is carried out in a well-ventilated area, and be prepared for the quenching of excess POCl3, which is an exothermic process.
-
Exothermic Reactions: Nucleophilic substitution reactions can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Monitor the internal temperature carefully and have a cooling plan in place. A process safety evaluation, including differential scanning calorimetry (DSC), is recommended for large-scale production.
-
Waste Disposal: Chlorinated organic waste and reagents like POCl3 must be disposed of according to hazardous waste regulations.
Q2: How does the presence of water affect my reaction?
A2: Water can be detrimental to reactions with 2,4-dichloro-pyrimidine. It can react with the starting material to form the corresponding hydroxypyrimidine, leading to yield loss and the formation of impurities that can be difficult to remove. Ensure that all solvents and reagents are anhydrous, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Q3: I am performing a Suzuki coupling with a 2,4-dichloropyrimidine derivative. Which position is more likely to react first?
A3: In Suzuki coupling reactions, there is a strong preference for the reaction to occur at the C4 position first.[3] This selectivity allows for the sequential introduction of different substituents at the C4 and C2 positions.
Q4: My product seems to be degrading during workup. What could be the cause?
A4: Pyrimidine derivatives can be sensitive to acidic or basic conditions, especially at elevated temperatures. If your workup involves an acid or base wash, your product may not be stable. To test this, take a small sample of your reaction mixture before the workup and treat it with the acid or base solution you plan to use. Monitor the sample by TLC or LC-MS to see if any degradation occurs. If it does, you will need to find a milder workup procedure.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Kilo-Scale Synthesis of a Hypothetical 4-Amino-2-chloro-pyrimidine Derivative
| Parameter | Lab Scale (10 g) | Kilo-Scale (10 kg) | Common Scale-Up Challenges & Considerations |
| Reaction Time | 4 hours | 8-10 hours | Slower heat and mass transfer at larger scales can prolong reaction times. |
| Yield | 85% | 75-80% | Yield losses can occur due to less efficient extractions, transfers, and more pronounced side reactions. |
| Purity (Crude) | 95% (desired isomer) | 90% (desired isomer) | Slower heat dissipation can lead to more side products. Inefficient mixing can create localized high concentrations, promoting byproduct formation. |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is generally not viable at this scale. Development of a robust crystallization protocol is critical. |
| Final Purity | >99% | >99% | A well-developed crystallization can provide high purity, but may require re-crystallization, impacting overall yield. |
| Solvent Volume | 100 mL | 100 L | Solvent costs and disposal become significant factors at a larger scale. |
Experimental Protocols
Key Experiment: Scale-up Synthesis of a 4-(Alkylamino)-2-chloropyrimidine Derivative
This protocol is a representative example for the selective substitution at the C4 position.
1. Materials and Equipment:
-
2,4-Dichloropyrimidine
-
Alkylamine (e.g., Piperidine)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Methyl tert-butyl ether (MTBE)
-
Jacketed glass reactor (appropriate size for the scale) with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.
-
Filter-dryer or large Buchner funnel and vacuum oven.
2. Procedure (Illustrative for a 1 kg Scale):
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
Charge the reactor with 2,4-dichloropyrimidine (1.0 kg, 6.71 mol).
-
Add n-butanol (5.0 L).
-
Begin stirring to dissolve the solid.
-
-
Addition of Amine and Base:
-
In a separate vessel, mix the alkylamine (1.05 eq, 7.05 mol) and DIPEA (1.5 eq, 10.07 mol) with n-butanol (1.0 L).
-
Slowly add the amine/base solution to the reactor over 1-2 hours, monitoring the internal temperature. The reaction is exothermic, so maintain the temperature below 30 °C using the reactor cooling jacket.
-
-
Reaction:
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C.
-
Hold at this temperature and monitor the reaction progress by HPLC or TLC (e.g., every 2 hours). The reaction is typically complete in 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water (5.0 L) to the reaction mixture. The product may precipitate at this stage.
-
Stir the resulting slurry for 1 hour.
-
Filter the solid product using a filter-dryer or Buchner funnel.
-
Wash the filter cake with a mixture of water and n-butanol (1:1, 2.0 L), followed by MTBE (2 x 2.0 L) to remove residual solvent and impurities.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Mandatory Visualization
Caption: General workflow for the scale-up of a chemical reaction.
Caption: Factors influencing regioselectivity in SNAr reactions.
References
Technical Support Center: Stability and Degradation of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation analysis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from the two reactive chlorine atoms on the pyrimidine ring. These sites are susceptible to nucleophilic substitution, particularly hydrolysis, which can be catalyzed by acidic or basic conditions. The methoxy group on the phenyl ring is generally more stable but can be susceptible to cleavage under harsh acidic conditions. Additionally, like many organic molecules, it may be sensitive to oxidation and photodegradation.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under hydrolytic conditions, the chlorine atoms are expected to be replaced by hydroxyl groups, forming mono- and di-hydroxylated pyrimidine derivatives. In the presence of an alcohol-based solvent or co-solvent, alkoxy-substituted pyrimidines could also be formed. Oxidative conditions may lead to the formation of N-oxides or degradation of the aromatic rings. Under photolytic stress, a variety of degradation products could be formed through radical mechanisms.
Q3: What analytical techniques are recommended for stability testing of this compound?
A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[1] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[2][3]
Q4: How should I handle and store this compound to minimize degradation?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It should be protected from moisture, strong acids, strong bases, and oxidizing agents.[4] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guides
Problem 1: Rapid degradation is observed in the control sample during a solution stability study.
-
Possible Cause 1: Unsuitable Solvent. The solvent may be reacting with the compound. For example, protic solvents like methanol or ethanol could potentially displace the chlorine atoms over time.
-
Troubleshooting Step 1: Switch to an aprotic solvent such as acetonitrile or tetrahydrofuran.
-
Possible Cause 2: pH of the solution. Traces of acid or base in the solvent or on the glassware can catalyze hydrolysis.
-
Troubleshooting Step 2: Use high-purity, neutral solvents and ensure all glassware is thoroughly cleaned and dried. Consider using a buffered solution if pH control is critical for the experiment.
-
Possible Cause 3: Exposure to light. The compound may be photolabile.
-
Troubleshooting Step 3: Protect the solution from light by using amber vials or covering the containers with aluminum foil.
Problem 2: Mass balance in forced degradation studies is less than 95%.
-
Possible Cause 1: Formation of non-UV active degradation products. Some degradation products may not have a chromophore and will not be detected by a UV detector.
-
Troubleshooting Step 1: Use a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect non-UV active compounds.
-
Possible Cause 2: Formation of volatile degradation products. Small, volatile molecules formed during degradation may be lost during sample preparation or analysis.
-
Troubleshooting Step 2: Use a gas chromatography-mass spectrometry (GC-MS) headspace analysis to identify potential volatile degradants.
-
Possible Cause 3: Adsorption of the compound or its degradation products onto the container or HPLC column.
-
Troubleshooting Step 3: Use silanized glassware and check for column recovery. A different column chemistry may be required.
Problem 3: Poor separation between the parent compound and a degradation product in HPLC.
-
Possible Cause 1: Inadequate mobile phase composition. The polarity of the mobile phase may not be optimal for separating compounds with similar structures.
-
Troubleshooting Step 1: Modify the mobile phase gradient, the organic solvent (e.g., switch from acetonitrile to methanol or vice versa), or the pH of the aqueous phase.
-
Possible Cause 2: Unsuitable stationary phase. The column chemistry may not be providing sufficient selectivity.
-
Troubleshooting Step 2: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a C18).
-
Possible Cause 3: Co-elution. Two or more compounds may be eluting at the same time.
-
Troubleshooting Step 3: Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (100 µg/mL in acetonitrile) to UV light (254 nm) and visible light for 7 days.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 3 | 8.5 min |
| 0.1 M NaOH | 4 hours | Room Temp | 45.8 | 4 | 7.2 min, 9.1 min |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5 | 2 | 10.3 min |
| Thermal (Solid) | 48 hours | 105°C | 5.1 | 1 | 11.5 min |
| Photolytic (Solid) | 7 days | Room Temp | 12.3 | 3 | 13.4 min |
| Photolytic (Solution) | 7 days | Room Temp | 18.9 | 4 | 13.4 min, 14.1 min |
Table 2: Purity and Assay of Stability Samples (Example Data)
| Time Point | Storage Condition | Assay (%) | Purity (%) | Total Impurities (%) |
| Initial | - | 99.8 | 99.9 | 0.1 |
| 3 Months | 25°C / 60% RH | 99.5 | 99.7 | 0.3 |
| 3 Months | 40°C / 75% RH | 98.2 | 98.5 | 1.5 |
| 6 Months | 25°C / 60% RH | 99.1 | 99.4 | 0.6 |
| 6 Months | 40°C / 75% RH | 96.5 | 97.0 | 3.0 |
Visualizations
Caption: Experimental workflow for forced degradation analysis.
Caption: Hypothetical degradation pathway for this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Dichloropyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions with dichloropyrimidines.
Introduction to Dichloropyrimidine Cross-Coupling
Dichloropyrimidines are valuable building blocks in medicinal chemistry and materials science due to the pyrimidine nucleus being a core feature of many biologically active compounds.[1] Transition metal-catalyzed cross-coupling reactions offer a versatile method for elaborating these scaffolds.[1][2] However, the presence of two chlorine atoms on the pyrimidine ring introduces a significant challenge: controlling the regioselectivity of the reaction.
Generally, in cross-coupling reactions like the Suzuki-Miyaura and nucleophilic aromatic substitution (SAr), the chlorine atom at the C4 position is more reactive than the one at the C2 position.[1][3][4][5] This preference is often attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[3] However, this innate selectivity can be influenced and even inverted through careful selection of catalysts, ligands, and reaction conditions, opening up access to a wider range of substituted pyrimidine derivatives.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with dichloropyrimidines in a question-and-answer format.
Question: My reaction shows poor or no conversion to the desired product. What should I check first?
Answer: Poor or no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions.
-
Catalyst Activity: Ensure your palladium source is active. Pre-catalysts are often more reliable as they provide cleaner formation of the active catalytic species.[6][7] If using a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) source like Pd(OAc)₂, confirm its age and proper storage. For many reactions, maintaining an inert (Argon or Nitrogen) atmosphere is crucial to prevent catalyst decomposition.[8]
-
Ligand Choice: The ligand is critical for both reactivity and selectivity. Aryl chlorides are notoriously difficult substrates and often require bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[2][6][9][10]
-
Base and Solvent: The choice of base and solvent can dramatically impact the reaction outcome.[1][11] A systematic screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, THF, DMF, or alcoholic mixtures) is a standard troubleshooting step.[3][6][12][13]
-
Reaction Temperature: Oxidative addition to aryl chlorides is often the rate-limiting step and may require elevated temperatures.[6][14] If the reaction is sluggish at conventional heating temperatures (80-110 °C), consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[3][13]
Question: The reaction works, but I'm getting a very low yield. What are the likely causes?
Answer: Low yields can result from side reactions, catalyst inhibition, or incomplete conversion.
-
Catalyst Poisoning: Substrates containing sulfur, such as thiophenes, can poison the palladium catalyst, leading to low yields or complete reaction failure.[3]
-
Homocoupling (Suzuki Reactions): The formation of biaryl byproducts from the homocoupling of boronic acids is a common side reaction. This can sometimes be mitigated by adjusting the stoichiometry of the reagents or employing a slower addition of the boronic acid.[1]
-
Steric Hindrance: If your coupling partner is sterically demanding (e.g., an ortho-substituted aryl boronic acid), the reaction may be sluggish.[1] In such cases, harsher reaction conditions, such as a stronger base and higher temperatures, may be necessary to achieve a good yield.[1]
-
Dehalogenation: The simple reduction (dehalogenation) of the dichloropyrimidine starting material can be a competing side reaction. This can sometimes be suppressed by changing the base or solvent system.
Question: I am struggling with regioselectivity. How can I control whether the coupling occurs at the C4 or C2 position?
Answer: Controlling regioselectivity is the central challenge with dichloropyrimidines. The outcome is a delicate interplay between the substrate's inherent reactivity and the catalyst system.
-
For C4-Selectivity (the "Normal" Outcome): In most Suzuki and SAr reactions, the C4 position is intrinsically more reactive.[3][4] Using a standard catalyst like Pd(PPh₃)₄ with a carbonate base often yields the C4-substituted product selectively.[3][13] To further enhance C4 selectivity, you can employ:
-
For C2-Selectivity (the "Inverted" Outcome): Achieving C2 selectivity is more challenging and typically requires a specialized catalyst system designed to override the innate C4 preference.
-
Ligand-Controlled Inversion: While less common, certain diphosphine ligands like dppf have been reported to favor the "conventional" selectivity (which can be C2 in some contexts, contrary to the general Suzuki trend).[2]
-
Specialized Catalysts for Specific Couplings: For C-S cross-coupling with thiols, specific Pd(II) precatalysts supported by bulky NHC ligands have been uniquely shown to favor C2-selective thioetherification.[16] This highlights that the nature of the nucleophile also plays a key role.
-
Question: I want to make a mono-substituted pyrimidine, but I'm getting significant amounts of the di-substituted product. How can I prevent this?
Answer: The formation of di-substituted products occurs when the initially formed mono-substituted product undergoes a second cross-coupling reaction. To favor mono-substitution:
-
Control Stoichiometry: Use an excess of the 2,4-dichloropyrimidine relative to the coupling partner. A 1.5 to 2-fold excess of the dichloropyrimidine is a good starting point.[1]
-
Lower Reaction Temperature and Time: Run the reaction at the lowest temperature that gives a reasonable conversion rate and monitor the reaction closely. Stop the reaction once the starting material is consumed to prevent the second coupling from occurring.
-
Catalyst Loading: In some cases, a lower catalyst loading can disfavor the second, more difficult coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Which position on 2,4-dichloropyrimidine is generally more reactive? A1: The C4 position is typically more reactive in Suzuki-Miyaura and nucleophilic aromatic substitution (SAr) reactions.[1][3][4][5] This is due to the favored oxidative addition of palladium to the C4-chlorine bond.[3]
Q2: How can I selectively achieve cross-coupling at the C2 position? A2: While C4 is the more common site of reaction, C2-selectivity can be achieved with specialized catalyst systems. The choice of ligand is paramount and can invert the typical C4 preference.[2] For example, in C-S coupling reactions with thiols, specific Pd(II) precatalysts paired with bulky N-heterocyclic carbene (NHC) ligands have demonstrated high C2-selectivity.[16]
Q3: What are good general-purpose catalysts for Suzuki couplings with dichloropyrimidines? A3: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for this transformation.[3][11][12][13] Modern pre-catalysts, which are air-stable and form the active catalytic species efficiently in situ, are also excellent choices. These often incorporate bulky phosphine or NHC ligands and can lead to cleaner reactions and lower catalyst loadings.[2][7][16]
Q4: Is it possible to perform a sequential, one-pot double cross-coupling to install two different groups? A4: Yes, effective one-pot procedures for regioselective double Suzuki couplings have been developed.[1] This strategy involves reacting the more reactive C4 position first, followed by the addition of a second boronic acid and often a second dose of catalyst to react at the C2 position, allowing for the efficient synthesis of diarylated pyrimidines.[1]
Q5: How critical is the choice of solvent? A5: The solvent choice is critical and can significantly influence reactivity and reaction time.[1][11] For example, in one-pot double Suzuki couplings, alcoholic solvent mixtures were found to provide much greater reactivity at lower temperatures compared to polar aprotic solvents.[1][11] Therefore, screening a range of solvents such as 1,4-dioxane, toluene, THF, or DMF is a crucial part of optimizing the reaction conditions.[3][13]
Data Summary Tables
Table 1: Catalyst System Performance in a Model Suzuki-Miyaura Reaction (Reaction: 2,4-Dichloropyrimidine with Phenylboronic Acid)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield of 4-phenyl-2-chloropyrimidine | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 78% (Isolated) | [13] |
| Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 75% (LC-MS) | [13] |
| PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 85% (LC-MS) | [13] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 15 min (MW) | 94% (Isolated) | [3] |
Table 2: Effect of Ligand on Regioselectivity of Cross-Coupling Reactions
| Dichloropyrimidine | Coupling Partner | Catalyst System | Key Ligand | Predominant Selectivity | Observation | Reference |
| 2,4-Dichloropyridine | Arylboronic Acid | Pd(PEPPSI) | IPr (NHC) | C4 | Sterically hindered NHC ligand promotes coupling distal to nitrogen. | [2][15] |
| 2,4-Dichloropyridine | Arylboronic Acid | Pd₂ (dba)₃ | QPhos | C4 | Bulky monophosphine shows modest C4 selectivity. | [2] |
| 2,4-Dichloropyridine | Arylboronic Acid | PdCl₂(dppf) | dppf | C2 | Diphosphine ligand promotes conventional selectivity adjacent to nitrogen. | [2] |
| 2,4-Dichloropyrimidine | Thiols | Pd(II) Precatalyst | Bulky NHC | C2 | Unique C2-selectivity for C-S coupling, contrasting with C-C couplings. | [16] |
| 2,5-Dichloropyrimidine | Arylboronic Acid | Ligand-Free | None | C5 | Unprecedented C5 selectivity achieved under ligand-free "Jeffery" conditions. | [2][15] |
| Note: Data from 2,4-dichloropyridine is included as a close analogue demonstrating the ligand effect principle, which is applicable to dichloropyrimidines. |
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from a high-yield, rapid synthesis method.[3][13]
-
Reagents & Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Aryl or Heteroaryl Boronic Acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Microwave vial with a stir bar
-
Microwave reactor
-
-
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane and deionized water.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure C4-substituted 2-chloropyrimidine.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol; optimization of ligand, base, and solvent is often necessary.[6][8][10]
-
Reagents & Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Strong Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Add the palladium pre-catalyst and the base to an oven-dried Schlenk tube inside a glovebox or under a positive pressure of inert gas.
-
Add the 2,4-dichloropyrimidine and a stir bar.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Catalyst selection workflow for dichloropyrimidines.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: A logical approach to troubleshooting common reaction issues.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Pyridine vs. Pyrimidine: A Comparative Guide to Their Biological Activity in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridine and pyrimidine scaffolds stand out as "privileged structures" due to their prevalence in a vast array of biologically active compounds and FDA-approved drugs. Both are six-membered aromatic heterocycles containing nitrogen atoms, yet the number and position of these atoms bestow distinct physicochemical properties that influence their biological activity. This guide provides an objective comparison of the biological activities of pyridine and pyrimidine scaffolds, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the biological activities of representative pyridine and pyrimidine derivatives across different therapeutic areas. It is important to note that while some data is from direct comparative studies, other data points are compiled from various sources and should be interpreted with consideration for the different experimental conditions.
Anti-inflammatory Activity
A direct comparative study of newly synthesized pyridine and pyrimidine derivatives revealed their potential as anti-inflammatory agents by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Scaffold | Compound | IC50 (µM) for NO Inhibition | Source |
| Pyridine | 7a | 76.6 | [1] |
| Pyridine | 7f | 96.8 | [1] |
| Pyrimidine | 9a | 83.1 | [1] |
| Pyrimidine | 9d | 88.7 | [1] |
In this specific study, the pyridine derivative 7a showed slightly better inhibitory activity compared to the most potent pyrimidine derivative 9a .[1]
Cholinesterase Inhibition
In a study designing multitarget cholinesterase inhibitors, a series of pyrimidine and pyridine derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE).
| Scaffold | Compound | Ki (µM) for AChE Inhibition | Source |
| Pyrimidine | 9 | 0.045 | |
| Pyrimidine | 13 | 0.058 | |
| Pyridine | 23 | 0.130 | |
| Pyridine | 25 | 0.110 |
The results from this research indicated that the pyrimidine-containing compounds generally exhibited more potent inhibition of acetylcholinesterase than their pyridine counterparts.
Anticancer Activity
Both pyridine and pyrimidine scaffolds are integral to numerous anticancer drugs. The following table compiles IC50 values for various derivatives against different cancer cell lines. Disclaimer: The data below is collated from multiple studies and not from a single direct comparative experiment. Variations in cell lines, assay conditions, and compound substitutions will affect the IC50 values.
| Scaffold | Compound/Drug | Cancer Cell Line | IC50 (µM) | Source |
| Pyridine | Compound 12 | Leukemia | Selective Activity | [2] |
| Pyridine | Compound 7b | PC-3 (Prostate) | 3.60 | |
| Pyrimidine | Imatinib | K562 (Leukemia) | ~0.25 | |
| Pyrimidine | Gefitinib | PC-9 (Lung) | ~0.015 | |
| Pyrimidine | Compound 9 | MCF-7 (Breast) | 0.4 | [3] |
Generally, pyrimidine-based kinase inhibitors like Imatinib and Gefitinib show high potency, often in the nanomolar range, for their specific targets. Pyridine derivatives also exhibit significant anticancer activity across a range of cancer types.
Antiviral Activity
A comparative study of pyridine and pyrimidine derivatives as anti-influenza agents targeting the polymerase PA-PB1 interaction provided the following data.
| Scaffold | Compound | EC50 (µM) in MDCK cells | IC50 (µM) for PA-PB1 inhibition | Source |
| Pyridine | 1e | 7.3 | 52.6 | [4] |
| Pyrimidine | 1c | 26.5 | >200 | [4] |
| Pyrimidine | 1d | 3.5 | 165 | [4] |
| Pyrimidine | 2d | 2.8 | 90.1 | [4] |
In this study, the pyrimidine derivative 2d demonstrated the most potent antiviral activity with a low EC50 value and significant inhibition of the target protein-protein interaction.[4]
Key Signaling Pathways
The biological effects of pyridine and pyrimidine-based drugs are often mediated through their interaction with specific signaling pathways. Below are diagrams of key pathways modulated by drugs containing these scaffolds.
References
In Vitro Validation of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine as a Kinase Inhibitor: A Comparative Guide
This guide provides a comprehensive in vitro validation of the novel compound 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine, henceforth referred to as Compound X, as a potential kinase inhibitor. The performance of Compound X is objectively compared with established kinase inhibitors, supported by experimental data presented in a clear, tabular format. Detailed methodologies for the key experiments are provided to ensure reproducibility.
Comparative Analysis of Kinase Inhibitory Activity
To evaluate the efficacy of Compound X as a kinase inhibitor, its half-maximal inhibitory concentration (IC50) was determined against a panel of clinically relevant kinases and compared with well-established inhibitors. The pyrimidine scaffold is a common feature in many kinase inhibitors, making this a promising area of investigation.[1][2][3][4]
Table 1: Comparative IC50 Values of Compound X and Other Kinase Inhibitors
| Kinase Target | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Imatinib (IC50, nM) | Gefitinib (IC50, nM) |
| EGFR | 50 | 6 | 10,000 | 25 |
| ABL | 250 | 20 | 250 | >10,000 |
| SRC | 150 | 7 | 200 | >10,000 |
| VEGFR2 | 80 | 15 | 300 | 500 |
Note: The data for Compound X is hypothetical and for illustrative purposes. Staurosporine is a broad-spectrum kinase inhibitor, while Imatinib and Gefitinib are more targeted.[5][6] The hypothetical data suggests that Compound X exhibits potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Experimental Protocols
The following protocols describe the methodologies used to obtain the in vitro kinase inhibition data. These protocols are based on established methods for in vitro kinase assays.[7][8][9]
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinases (e.g., EGFR, ABL, SRC, VEGFR2)
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[8]
-
Compound X and reference inhibitors dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Compound X and reference inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.[8]
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).[8]
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are common targets for kinase inhibitors.[5] Dysregulation of these pathways is implicated in diseases like cancer.[10]
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of Compound X.
Experimental Workflow
The diagram below outlines the workflow for the in vitro validation of a kinase inhibitor.
Caption: Workflow for the in vitro kinase inhibitor validation assay.
References
- 1. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. In vitro kinase assay [protocols.io]
- 8. In vitro protein kinase assay [bio-protocol.org]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientistlive.com [scientistlive.com]
A Comparative Analysis of Pyrimidine-Based EGFR Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data. It delves into their performance against other alternatives, details key experimental methodologies, and visualizes critical biological pathways and workflows.
The landscape of cancer therapy has been significantly shaped by the development of targeted inhibitors against key oncogenic drivers. Among these, the Epidermal Growth Factor Receptor (EGFR) has emerged as a pivotal target, particularly in non-small cell lung cancer (NSCLC). Pyrimidine-based compounds have risen to prominence as a critical class of EGFR inhibitors, demonstrating significant efficacy, especially against resistance-conferring mutations. This guide offers a comparative analysis of their performance, supported by quantitative data and detailed experimental protocols.
Performance and Selectivity of Pyrimidine-Based EGFR Inhibitors
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Pyrimidine-based inhibitors have shown remarkable potency, particularly against mutant forms of EGFR that drive resistance to earlier generations of inhibitors.
For instance, osimertinib, a third-generation pyrimidine-based inhibitor, demonstrates high potency against both the sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR, which is believed to contribute to a more favorable side-effect profile.[1] This selectivity for mutant over wild-type EGFR is a key advantage of many pyrimidine-based inhibitors.[1]
Below is a comparative summary of the in vitro potency of selected pyrimidine-based EGFR inhibitors against various EGFR genotypes. For comparison, data for first-generation quinazoline-based inhibitors are also included.
| Inhibitor Class | Compound | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR del19/T790M IC50 (nM) | EGFR del19/T790M/C797S IC50 (nM) |
| Pyrimidine-Based | Osimertinib | ~7.68[2] | 20.6[2] | 2[2] | 1.7[2] | - |
| Lazertinib | 76[2] | 5[2] | 2[2] | 1.7[2] | - | |
| Avitinib | 7.68[2] | - | 0.18[2] | - | - | |
| Compound A12 | 170.0[3] | - | 4.0[3] | - | - | |
| Compound 42 | - | 1.1[4] | 34[4] | - | 7.2[4] | |
| Quinazoline-Based | Gefitinib | - | - | >1000 | - | - |
| Erlotinib | - | - | >1000 | - | - |
Key Experimental Protocols
The evaluation of EGFR inhibitors relies on a series of well-established in vitro and cell-based assays. Here, we detail the methodologies for two fundamental experiments: the in vitro EGFR kinase inhibition assay and the cell viability MTT assay.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[5]
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)[5]
-
Test compounds (serially diluted)
-
384-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare a solution of the EGFR enzyme in kinase buffer.
-
In a 384-well plate, pre-incubate the enzyme with serially diluted concentrations of the test compound for a defined period (e.g., 30 minutes at 27°C).[5]
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.[5]
-
Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals.[5] The signal is generated as the substrate is phosphorylated by the active kinase.
-
Calculate the initial reaction velocity from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).[7]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[8]
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Visualizing Molecular Interactions and Experimental Processes
To better understand the mechanisms of action and the experimental procedures involved in the analysis of pyrimidine-based EGFR inhibitors, the following diagrams are provided.
Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine-based drugs.
The diagram above illustrates the activation of the EGFR signaling cascade upon ligand binding, leading to downstream signaling through the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promotes cell proliferation and survival. Pyrimidine-based inhibitors act by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Assessing the selectivity of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine against a kinase panel
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a framework for assessing the selectivity of kinase inhibitors, using the well-characterized compound PD173074 as a case study, in the absence of publicly available data for 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine.
While a comprehensive kinase selectivity profile for this compound is not available in the public domain, we can illustrate the assessment process by examining a structurally related class of compounds. Here, we utilize data for PD173074, a potent inhibitor with a pyrido[2,3-d]pyrimidine core, to demonstrate how to present and interpret selectivity data. This guide will cover its performance against a panel of kinases, the experimental methods used to determine this, and the signaling pathway of its primary target.
Comparative Selectivity of PD173074 Against a Kinase Panel
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. A highly selective inhibitor will primarily interact with its intended target, minimizing unintended biological consequences. The table below summarizes the inhibitory activity of PD173074 against a panel of key kinases, showcasing its potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs).
| Kinase Target | IC50 (nM) | Selectivity Notes |
| FGFR3 | 5 | High Potency |
| FGFR1 | 21.5 | High Potency |
| VEGFR2 | ~100 | Moderate Potency |
| PDGFR | 17,600 | Low Potency |
| c-Src | 19,800 | Low Potency |
| EGFR | >50,000 | Negligible Activity |
| InsR | >50,000 | Negligible Activity |
| MEK | >50,000 | Negligible Activity |
| PKC | >50,000 | Negligible Activity |
Data sourced from publicly available literature.
As the data indicates, PD173074 demonstrates high potency against FGFR1 and FGFR3, with significantly less activity against other kinases in the panel. This level of selectivity is a desirable characteristic for a therapeutic candidate targeting the FGF signaling pathway.
Experimental Protocols for Kinase Selectivity Profiling
To ensure the reproducibility and accuracy of selectivity data, detailed experimental protocols are essential. The following outlines a typical workflow for assessing the selectivity of a compound like PD173074 against a kinase panel.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup : Kinase reactions are set up in a buffer solution containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Compound Incubation : The test compound (e.g., PD173074) is added at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Separation : The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling Services
Numerous commercial vendors offer kinase selectivity profiling as a fee-for-service. These services typically utilize a variety of assay formats, including radiometric, fluorescence-based, and luminescence-based methods, and screen compounds against large panels of kinases to provide a comprehensive selectivity profile.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are invaluable tools for visualizing complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for kinase selectivity profiling and the FGF signaling pathway targeted by PD173074.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Simplified FGF signaling pathway and the inhibitory action of PD173074.
The FGF signaling pathway is initiated by the binding of FGF ligands to FGFRs on the cell surface, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate crucial cellular processes like proliferation, survival, and migration. PD173074 exerts its effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing its activation and blocking the downstream signaling events.
Comparative Docking Studies of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine with Key Cancer Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential interactions between the novel compound 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine and several key protein targets implicated in cancer progression. While direct experimental data for this specific compound is not yet available in published literature, this guide synthesizes docking data from structurally similar pyrimidine derivatives to provide a predictive comparison. Furthermore, a detailed protocol for in silico docking analysis is provided to facilitate further research into the potential of this compound as a therapeutic agent.
The selection of target proteins—Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Topoisomerase II—is based on their established roles in cell proliferation, angiogenesis, and tumor growth, and their frequent targeting by other pyrimidine-based inhibitors.
Comparative Docking Data of Analogous Pyrimidine Derivatives
The following table summarizes the docking performance of various dichloropyrimidine and related pyrimidine derivatives against the selected cancer target proteins, as reported in the scientific literature. This data serves as a benchmark for predicting the potential efficacy of this compound.
| Compound Class/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | EGFR (T790M/L858R mutant) | Not Specified | Not Specified | Met793 (hydrogen bond) | [1] |
| 4,6-substituted pyrimidine derivative (Compound 6) | Topoisomerase IIα | 5GWK | -44.6 kJ/mol (etoposide control) | Not specified for compound 6 | [2] |
| Cyanopyridone derivative (5e) | VEGFR-2 | 3V2A | -15.1 (sorafenib control) | Cys919, Asp1046 | [3] |
| Cyanopyridone derivative (5e) | HER-2 | 3RCD | -13.6 (TAK-285 control) | Met801, Cys805 | [3] |
| Pyrrolo[2,3-d]pyrimidine derivative (14a) | Bcl-2 | 2W3L | -8.5 | Gly145, Asp108 | [4] |
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines a general workflow for performing molecular docking of this compound with the target proteins using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Receptor Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Relevant PDB IDs include:
-
Prepare the Receptor:
-
Using molecular modeling software such as AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in PDBQT format.
-
2. Preparation of the Ligand:
-
Generate Ligand Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94.
-
Prepare the Ligand for Docking:
-
Using ADT, detect the rotatable bonds in the ligand.
-
Save the prepared ligand in PDBQT format.
-
3. Docking Simulation:
-
Define the Grid Box:
-
Identify the active site of the receptor based on the binding location of the co-crystallized ligand or from literature.
-
Define a grid box that encompasses the entire active site. The size and center of the grid box are crucial parameters.
-
-
Configure Docking Parameters:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
The exhaustiveness parameter can be increased to improve the thoroughness of the search.
-
-
Run AutoDock Vina:
-
Execute the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.
-
4. Analysis of Results:
-
Binding Affinity: The docking results will provide binding affinities in kcal/mol. More negative values indicate stronger binding.
-
Binding Poses: Analyze the predicted binding poses of the ligand within the active site of the protein.
-
Intermolecular Interactions: Visualize the docked complex using software like PyMOL or Discovery Studio to identify key intermolecular interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues.
Signaling Pathway Visualization
The following diagram illustrates the interconnected signaling pathways of EGFR, HER-2, and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis. Inhibition of these pathways is a key strategy in cancer therapy.
Caption: Interconnected signaling cascades of EGFR, HER-2, and VEGFR-2 leading to cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrimidine Synthesis Methods: From Classic Reactions to Modern Innovations
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry. This guide provides a detailed head-to-head comparison of prominent methods for pyrimidine synthesis, evaluating their performance based on experimental data. We will delve into the classical Pinner and Biginelli reactions and contrast them with modern microwave-assisted and one-pot strategies, offering insights into their respective advantages and limitations.
Executive Summary
The synthesis of the pyrimidine core, a fundamental component of numerous biologically active compounds, has evolved significantly over the years. Traditional methods like the Pinner and Biginelli reactions, while foundational, are often associated with longer reaction times and harsher conditions. In contrast, modern techniques such as microwave-assisted synthesis and one-pot multicomponent reactions offer significant improvements in terms of reaction speed, efficiency, and environmental impact. This guide will provide a comparative analysis of these methods, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the most suitable approach for their synthetic needs.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for different pyrimidine synthesis methods, focusing on reaction time and yield for the synthesis of structurally similar pyrimidine derivatives.
Table 1: Comparison of Classical vs. Microwave-Assisted Biginelli Reaction for the Synthesis of Dihydropyrimidinones
| Entry | Aldehyde | β-Dicarbonyl Compound | Method | Catalyst | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Conventional | HCl | 18 h | 60 | |
| 2 | Benzaldehyde | Ethyl acetoacetate | Microwave | Clay | 1.5 min | 92 | |
| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Conventional | HCl | 20 h | 55 | |
| 4 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Microwave | Clay | 2 min | 90 | |
| 5 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Conventional | HCl | 24 h | 48 | |
| 6 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Microwave | Clay | 3 min | 85 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
| Entry | Aryl Aldehyde | Aryl Methyl Ketone | Method | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | Conventional | 8 h | 85 | [1] |
| 2 | Benzaldehyde | Acetophenone | Microwave | 10 min | 75 | [1] |
| 3 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | Conventional | 10 h | 88 | [1] |
| 4 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | Microwave | 15 min | 80 | [1] |
| 5 | 4-Methylbenzaldehyde | 4-Methylacetophenone | Conventional | 8 h | 90 | [1] |
| 6 | 4-Methylbenzaldehyde | 4-Methylacetophenone | Microwave | 10 min | 82 | [1] |
Table 3: One-Pot Synthesis of Substituted Pyrimidines
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | 1,3-Dimethyl-6-aminouracil | Benzaldehyde | Malononitrile | Bi(OTf)₃ | Ethanol | 1 h | 86 | [2] |
| 2 | Chalcone | Guanidine hydrochloride | - | KOH | Ethanol | 2-6 h | 65-78 | [3] |
| 3 | Chalcone | Guanidine hydrochloride | - | KOH (Microwave) | Ethanol | 2-16 min | 72-85 | [3] |
Reaction Mechanisms and Logical Workflows
To visualize the underlying chemical transformations, the following diagrams illustrate the reaction mechanisms and logical workflows of the discussed pyrimidine synthesis methods.
Experimental Protocols
This section provides detailed methodologies for the key synthesis methods discussed, offering a practical guide for laboratory implementation.
Pinner Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine (Classical Method)
The Pinner synthesis provides a route to 2-substituted-4-hydroxypyrimidines through the condensation of an amidine with a β-ketoester.[2]
-
Materials:
-
Ethyl acetoacetate (1 equiv.)
-
Acetamidine hydrochloride (1 equiv.)
-
Sodium ethoxide (1 equiv.)
-
Absolute ethanol
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Ethyl acetoacetate and acetamidine hydrochloride are added to the sodium ethoxide solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with acetic acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 4-hydroxy-2,6-dimethylpyrimidine.
-
Biginelli Reaction for the Synthesis of Dihydropyrimidinones (Conventional Method)
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.
-
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 equiv.)
-
Ethyl acetoacetate (1 equiv.)
-
Urea (1.5 equiv.)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for 18-24 hours.
-
Upon cooling to room temperature, the product precipitates from the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from ethanol can be performed for further purification.
-
Microwave-Assisted Biginelli Reaction
This method significantly accelerates the Biginelli reaction, leading to higher yields in a fraction of the time.
-
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 equiv.)
-
Ethyl acetoacetate (1 equiv.)
-
Urea (1.5 equiv.)
-
Montmorillonite K-10 clay (catalyst)
-
Ethanol (minimal amount for slurry)
-
-
Procedure:
-
The aromatic aldehyde, ethyl acetoacetate, urea, and a catalytic amount of montmorillonite K-10 clay are mixed.
-
A minimal amount of ethanol is added to form a slurry.
-
The mixture is subjected to microwave irradiation (e.g., 100-300 W) for 1-5 minutes.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The solid is washed with ethanol to remove the catalyst and unreacted starting materials.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to yield the pure dihydropyrimidinone.
-
One-Pot Synthesis of 7-Amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
This one-pot, three-component reaction exemplifies a modern, efficient approach to constructing complex pyrimidine-fused systems.[2]
-
Materials:
-
1,3-dimethyl-6-aminouracil (1 mmol)
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (10 mol%)
-
Ethanol
-
-
Procedure:
-
A mixture of 1,3-dimethyl-6-aminouracil, benzaldehyde, malononitrile, and bismuth(III) triflate in ethanol is stirred in a round-bottom flask.
-
The reaction mixture is heated to 80°C and stirred for 1 hour.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the pure product.[2]
-
Conclusion
The choice of a synthetic method for pyrimidine derivatives is a critical decision that impacts reaction efficiency, time, cost, and environmental footprint.
-
Classical methods , such as the Pinner and Biginelli reactions , remain valuable for their simplicity and the accessibility of starting materials. However, they often require prolonged reaction times and can result in moderate yields.
-
Microwave-assisted synthesis has emerged as a powerful tool to dramatically accelerate these classical reactions, often leading to significantly higher yields in a matter of minutes. This makes it an attractive option for high-throughput synthesis and library generation.[1][3]
-
One-pot multicomponent reactions represent the pinnacle of synthetic efficiency, allowing for the construction of complex pyrimidine derivatives in a single step from simple precursors. These methods are characterized by high atom economy and operational simplicity, aligning with the principles of green chemistry.[2]
For researchers aiming for rapid synthesis and high yields, microwave-assisted methods and one-pot strategies are clearly superior. However, the classical Pinner and Biginelli reactions still hold their place, particularly for specific substitution patterns and when specialized equipment is unavailable. Ultimately, the optimal method will depend on the specific target molecule, available resources, and desired scale of the synthesis.
References
Efficacy of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer efficacy of 2,4-dichloro-6-(3-methoxyphenyl)pyrimidine derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data from closely related pyrimidine analogues to offer insights into their potential performance and mechanisms of action. The information presented is intended to support further research and drug development efforts in this area.
Comparative Efficacy of Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is significantly influenced by the substitutions on the pyrimidine core. The following table summarizes the cytotoxic effects of various substituted pyrimidine derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration at which 50% of cell growth is inhibited). Due to limited direct data on this compound, we include data from the closely related 2,4-dichloro-6-methylpyrimidine and other pyrimidine derivatives bearing a methoxyphenyl group to provide a comparative context.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | H1975 (NSCLC) | 0.65 ± 0.06 | Osimertinib | 0.04 |
| Thienopyrimidine derivative (6j) | HCT116 (Colon) | 0.6 - 1.2 | Not specified | - |
| OV2008 (Ovarian) | 0.6 - 1.2 | Not specified | - | |
| A2780 (Ovarian) | 0.6 - 1.2 | Not specified | - | |
| LN-229 (Brain) | 0.6 - 1.2 | Not specified | - | |
| Pyrazole derivative (3f) with 3-(4-methoxyphenyl) group | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) |
Note: NSCLC stands for Non-Small Cell Lung Cancer. The data presented is based on available literature for analogous compounds and should be interpreted as indicative of the potential of the this compound scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow cell attachment.
-
Compound Treatment: The test compounds (this compound derivatives and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in fresh medium is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of a typical MTT cell viability assay.
Based on studies of structurally similar compounds, a plausible mechanism of action for this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a key driver of cell proliferation, survival, and migration in many cancers.
Caption: Potential inhibition of the EGFR signaling pathway.
References
In Vivo Efficacy of Pyrimidine Compounds in Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of select pyrimidine compounds in various xenograft models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the anti-tumor activities of these compounds. Detailed experimental protocols and the signaling pathways implicated in their mechanisms of action are also provided.
Data Presentation: Comparative Efficacy of Pyrimidine Compounds
The following tables summarize the in vivo anti-tumor efficacy of four distinct pyrimidine-based compounds in different cancer xenograft models.
| Compound ID | Compound Class | Cancer Model | Treatment | Efficacy Outcome |
| SI-83 | Pyrazolo[3,4-d]pyrimidine | Human Osteosarcoma (SaOS-2) | 50 mg/kg, daily oral administration | Significant decrease in tumor mass at day 26.[1][2] |
| 100 mg/kg, daily oral administration | Significant decrease in tumor mass at day 26.[1][2] | |||
| BS-194 | Pyrazolo[1,5-a]pyrimidine | Human Tumor Xenografts | 25 mg/kg, oral administration | Inhibition of tumor growth and suppression of CDK substrate phosphorylation. |
| Compounds 47 & 48 | Pyrazolo[3,4-d]pyrimidine-6-amine | Prostate Cancer (PC3) | Not specified | Significantly reduced tumor growth.[3] |
| Compound 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-indole-2-carbohydrazide | Triple-Negative Breast Cancer (MDA-MB-231) | 25 mg/kg, daily i.p. injection for 13 days | Significant inhibition of tumor growth.[4] |
| 50 mg/kg, daily i.p. injection for 13 days | Significant inhibition of tumor growth.[4] |
Experimental Protocols
Detailed methodologies for the key xenograft experiments cited in this guide are outlined below.
SI-83 in Human Osteosarcoma (SaOS-2) Xenograft Model
-
Cell Line: SaOS-2 human osteosarcoma cells.
-
Animal Model: Nude mice.[2]
-
Tumor Implantation: Subcutaneous inoculation of SaOS-2 cells.[2]
-
Treatment Groups:
-
Study Duration: 26 days.[2]
-
Endpoint Measurement: At the end of the study, tumors were excised and weighed. Immunohistochemical analysis for phospho-Src (pY416) was performed on tumor tissues.[2]
BS-194 in Human Tumor Xenograft Models
-
Cell Line: Various human cancer cell lines.
-
Animal Model: Mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment Groups:
-
Vehicle control.
-
BS-194 (25 mg/kg), administered orally.
-
-
Endpoint Measurement: Tumor growth was monitored, and CDK substrate phosphorylation in the tumors was assessed.
Compounds 47 & 48 in Prostate Cancer (PC3) Xenograft Model
-
Cell Line: PC3 human prostate cancer cells.
-
Animal Model: Mouse model.[3]
-
Tumor Implantation: Subcutaneous injection of PC3 cells.
-
Treatment Groups:
-
Vehicle control.
-
Compound 47.
-
Compound 48.
-
-
Endpoint Measurement: Tumor growth was monitored to assess the reduction in tumor size.[3]
Compound 12A in Triple-Negative Breast Cancer (MDA-MB-231) Xenograft Model
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Nude mice.[4]
-
Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.
-
Treatment Groups:
-
Study Duration: 13 days.[4]
-
Endpoint Measurement: Tumor volume and mouse body weight were measured daily. At the end of the study, tumors were excised, weighed, and subjected to H&E staining.[4]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by the featured pyrimidine compounds.
Caption: Src Kinase Signaling Pathway Inhibition by SI-83.
References
- 1. Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the anti-inflammatory properties of various pyrimidine derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers in the field of inflammation and drug discovery.
The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit key inflammatory mediators. These include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The mechanism of action often involves the modulation of critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activities of selected pyrimidine derivatives from various studies. These tables provide a clear comparison of their potency in inhibiting key inflammatory markers.
Table 1: COX-2 Inhibition by Pyrimidine Derivatives
| Derivative | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrimidine Derivative 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 | [1] |
| Pyrimidine Derivative 6 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 | [1] |
| Pyridopyrimidinone IIId | 0.67-1.02 | Celecoxib | 1.11 | [3] |
| Pyridopyrimidinone IIIf | 0.67-1.02 | Celecoxib | 1.11 | [3] |
| Pyridopyrimidinone IIIg | 0.67-1.02 | Celecoxib | 1.11 | [3] |
| Pyridopyrimidinone IIIi | 0.67-1.02 | Celecoxib | 1.11 | [3] |
| Pyrimidine-5-carbonitrile 56a | 1.03-1.71 | Celecoxib | 0.88 | [4] |
| Pyrimidine-5-carbonitrile 56b | 1.03-1.71 | Celecoxib | 0.88 | [4] |
| Pyrimidine-5-carbonitrile 56c | 1.03-1.71 | Celecoxib | 0.88 | [4] |
| Pyrano[2,3-d]pyrimidine derivative 24 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 | [5] |
Table 2: Nitric Oxide (NO) Inhibition by Pyrimidine Derivatives in LPS-Stimulated Macrophages
| Derivative | Concentration (µM) | % NO Inhibition | IC50 (µM) | Source |
| Pyridine derivative 7a | - | 65.48 | 76.6 | [6] |
| Pyridine derivative 7f | - | 51.19 | 96.8 | [6] |
| Pyrimidine derivative 9a | - | 55.95 | 83.1 | [6] |
| Pyrimidine derivative 9d | - | 61.90 | 88.7 | [6] |
| Pyrazolo[4,3-d]pyrimidine 68 | 10 | 90.4 | 3.17 | [4] |
Table 3: Cytokine Inhibition by Pyrimidine Derivatives
| Derivative | Cytokine | Cell Line | % Inhibition / IC50 | Source |
| Pyridine derivative 7a | TNF-α | RAW 264.7 | 61% reduction in mRNA expression | [6] |
| Pyridine derivative 7a | IL-6 | RAW 264.7 | 32% reduction in mRNA expression | [6] |
| Pyrimidine derivative 9d | TNF-α | RAW 264.7 | 83% reduction in mRNA expression (not significant) | [6] |
| Pyrimidine derivative 9d | IL-6 | RAW 264.7 | 48% reduction in mRNA expression | [6] |
| Pyrano[2,3-d]pyrimidine derivative 24 | TNF-α | - | IC50 = 3.50 ± 0.10 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Ovine recombinant COX-2 enzyme
-
COX colorimetric inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Reaction Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Saturated Stannous Chloride solution
-
Test pyrimidine derivatives and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture by adding Reaction Buffer, Heme, and the COX-2 enzyme to each well of a 96-well plate.
-
Add the test pyrimidine derivatives at various concentrations to the respective wells. Include wells for a positive control (reference inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitors to interact with the enzyme.[6]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate the plate for exactly 2 minutes at 37°C.[6]
-
Stop the reaction by adding a saturated solution of stannous chloride.[6]
-
The product of the reaction (prostaglandin H2, reduced to prostaglandin F2α) is then quantified using an enzyme immunoassay (EIA) as per the kit manufacturer's instructions.[6]
-
Read the absorbance at the appropriate wavelength (e.g., 420 nm) using a microplate reader.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrimidine derivatives
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[7]
-
Remove the medium and replace it with fresh medium containing various concentrations of the test pyrimidine derivatives.
-
After a pre-incubation period of 1-2 hours, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.[7][8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
After incubation, collect the cell culture supernatant.
-
To determine the amount of NO produced, mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[7]
-
Incubate at room temperature for 10 minutes.[7]
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
TNF-α and IL-6 Cytokine Assays (ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of pro-inflammatory cytokines, TNF-α and IL-6, released from cells.
Materials:
-
Cell culture supernatants from the Nitric Oxide Inhibition Assay (or a separately conducted experiment)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Wash Buffer
-
Assay Diluent
-
Capture Antibody
-
Detection Antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop Solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate with Wash Buffer to remove any unbound antibody.
-
Block the plate with a blocking buffer (e.g., Assay Diluent) to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate for the recommended time.
-
Wash the plate to remove unbound proteins.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and then add the Streptavidin-HRP conjugate and incubate.
-
Wash the plate again and add the substrate solution. A color change will develop.
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of pyrimidine derivatives are often mediated through the modulation of key intracellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for screening these compounds.
References
- 1. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 4. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 5. dovepress.com [dovepress.com]
- 6. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
For laboratory personnel engaged in drug discovery and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine, a chlorinated pyrimidine derivative. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the potential hazards of this compound and related chlorinated compounds. These substances are generally categorized as hazardous materials.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Respiratory protection if there is a risk of dust formation.[1][2]
Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the solid material. Avoid generating dust.[1][3]
-
Clean-up: Carefully sweep up the spilled solid and place it into a suitable, labeled, and closed container for disposal.[1][4] Do not use water to clean up as this may create hazardous runoff.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Collection:
-
Carefully transfer the waste material into a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept tightly closed when not in use.[4]
-
Ensure the label includes the full chemical name: "this compound" and any relevant hazard symbols.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be a designated and secure location for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with an accurate description of the waste material.
-
Follow all institutional and local regulations for the disposal of chemical waste.[2] Disposal must be carried out by a licensed and approved waste disposal plant.[1][4]
-
Quantitative Safety Data Summary
| Parameter | Information | Source Citation |
| Physical State | Solid | |
| Primary Hazards | Causes skin corrosion/irritation and serious eye damage/burns. | [1][3][4] |
| Inhalation Hazard | May cause respiratory irritation. Avoid breathing dust. | [3] |
| Ingestion Hazard | Harmful if swallowed. Do not ingest. | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1][4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas. | [1][4] |
| Extinguishing Media | CO2, dry chemical, dry sand, alcohol-resistant foam. | [1] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not available, the a nalysis of similar chlorinated pyrimidine compounds indicates that it should be handled as a hazardous substance. The primary hazards are presumed to be skin and eye irritation, potential toxicity upon ingestion or inhalation, and the release of toxic gases upon decomposition.
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate these risks. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Fume hood |
| Solution Preparation and Transfer | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield (if splash risk is high)- Lab coat- Fume hood |
| Running Reactions | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Fume hood |
| Work-up and Purification | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield (if splash risk is high)- Lab coat- Fume hood |
| Waste Disposal | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat |
Step-by-Step Handling and Experimental Protocols
Strict adherence to the following procedures is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Weighing and Solution Preparation
All operations must be performed in a certified chemical fume hood.
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare a clean and decontaminated work surface within the fume hood.
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the weighing vessel. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.
-
Transfer: Gently tap the weighing vessel to transfer the solid into the reaction flask or beaker.
-
Dissolution: Add the solvent slowly and stir to dissolve. Be aware of any potential exothermic reactions.
-
Decontamination: Decontaminate the spatula and weighing vessel immediately after use with an appropriate solvent (e.g., isopropanol), followed by a soap and water wash. Dispose of disposable items as hazardous waste.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert all personnel in the immediate area and evacuate if necessary.
-
Isolate: Isolate the spill area to prevent the spread of contamination.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust. Carefully scoop the mixture into a labeled hazardous waste container.
-
Liquid Spills (Solutions): Absorb the spill with chemical-absorbent pads or vermiculite. Place the contaminated material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.
Disposal Plan
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Compound | - Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Contaminated Labware (disposable) | - Place in a designated, puncture-resistant container for hazardous solid waste. |
| Contaminated Labware (reusable) | - Decontaminate with a suitable solvent, followed by a triple rinse with soap and water. The initial solvent rinse should be collected as hazardous liquid waste. |
| Liquid Waste (solutions) | - Collect in a labeled, sealed container for halogenated organic waste. Do not mix with non-halogenated waste. |
| Aqueous Waste (from work-up) | - Collect in a labeled, sealed container for aqueous hazardous waste. |
Workflow and Safety Logic
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
